Product packaging for 4-Hydroxyisoquinoline(Cat. No.:CAS No. 3336-49-0)

4-Hydroxyisoquinoline

Cat. No.: B107231
CAS No.: 3336-49-0
M. Wt: 145.16 g/mol
InChI Key: DXTUTXYCHFWRQC-UHFFFAOYSA-N
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Description

The Pervasive Role of Isoquinoline (B145761) Scaffolds in Chemical Science

The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a fundamental structural motif in the realm of chemical science. This bicyclic system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.govnih.gov Its derivatives are integral components of numerous natural products, particularly alkaloids, and exhibit a vast spectrum of pharmacological activities. benthamdirect.com

The significance of the isoquinoline framework extends across various therapeutic areas. nih.gov Isoquinoline-based compounds have demonstrated potential as:

Anticancer agents nih.gov

Antiviral agents tandfonline.com

Antimicrobial agents nih.gov

Anti-inflammatory agents chemimpex.com

Antioxidant agents nih.gov

Enzyme inhibitors nih.gov

The structural versatility of the isoquinoline nucleus allows for functionalization at various positions, leading to a diverse chemical space for drug discovery and development. rsc.org Modern synthetic methodologies continue to evolve, providing efficient pathways to construct complex isoquinoline derivatives. nih.gov

Academic Rationale for Investigating 4-Hydroxyisoquinoline

This compound, also known as isoquinolin-4-ol, is a specific derivative of the isoquinoline scaffold that has garnered significant academic interest. chemimpex.com The presence of a hydroxyl group at the C-4 position imparts unique electronic properties and reactivity to the molecule, making it a valuable building block in organic synthesis and a compelling subject for chemical biology studies. chemimpex.comacs.org

The academic rationale for investigating this compound is multifaceted:

Synthetic Utility: The hydroxyl group can be readily modified, serving as a handle for the introduction of various functional groups and the construction of more complex molecular architectures. chemimpex.com This makes it a key intermediate in the synthesis of a wide array of isoquinoline derivatives. chemimpex.comchemicalbook.com

Biological Activity: this compound itself and its derivatives have been explored for their potential biological activities. Research has indicated its involvement in the development of compounds with anti-cancer and anti-inflammatory properties. chemimpex.com

Physicochemical Properties: The study of this compound contributes to a deeper understanding of the structure-activity relationships within the broader class of isoquinoline compounds. Its ionization constants and electronic structure have been subjects of academic inquiry. acs.org

Fluorescent Properties: Certain isoquinoline derivatives are known to exhibit fluorescence, and the study of this compound can provide insights into the development of fluorescent probes for biological imaging. chemimpex.comresearchgate.net

Current Research Trajectories and Emerging Paradigms

The investigation of this compound and its derivatives is an active area of research, with several promising trajectories and emerging paradigms.

One of the most significant areas of current research is the development of HIF prolyl hydroxylase (PHD) inhibitors . google.comgoogle.com Certain this compound derivatives have been identified as potent inhibitors of these enzymes, which play a crucial role in the cellular response to hypoxia (low oxygen levels). google.comgoogle.comnih.gov By inhibiting PHDs, these compounds can stabilize hypoxia-inducible factors (HIFs), a pathway with therapeutic potential for conditions such as anemia and ischemic diseases. uzh.chresearchgate.net

Another key research direction involves the synthesis and evaluation of novel anticancer agents . The isoquinoline scaffold is a well-established pharmacophore in oncology, and researchers are actively exploring how modifications to the this compound core can lead to new compounds with improved efficacy and selectivity against various cancer cell lines. nih.govtandfonline.com

Furthermore, the development of synthetic cannabinoids has seen the emergence of this compound isomers. These compounds, such as BB-22 this compound isomer and PB-22 this compound isomer, are structurally related to known synthetic cannabinoids and are of interest in forensic and toxicological research. caymanchem.comlgcstandards.com

The exploration of this compound derivatives as RNase H inhibitors for anti-HIV therapy also represents a significant research frontier. asm.org The RNase H function of HIV-1 reverse transcriptase is an attractive, yet unexploited, drug target. asm.org

Finally, the unique photochemical properties of hydroxyquinolines and hydroxyisoquinolines are being investigated in the context of excited-state proton transfer (ESPT) , a fundamental process with implications for the design of photoacids and fluorescent probes. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO B107231 4-Hydroxyisoquinoline CAS No. 3336-49-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isoquinolin-4-ol
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InChI

InChI=1S/C9H7NO/c11-9-6-10-5-7-3-1-2-4-8(7)9/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTUTXYCHFWRQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20186976
Record name 4-Isoquinolinol
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Molecular Weight

145.16 g/mol
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CAS No.

3336-49-0
Record name 4-Isoquinolinol
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Record name 4-ISOQUINOLINOL
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Record name 4-Hydroxyisoquinoline
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Advanced Synthetic Methodologies for 4 Hydroxyisoquinoline and Its Derivatives

Strategic Approaches to Isoquinoline (B145761) Core Construction

The development of novel and efficient methods for the synthesis of the isoquinoline nucleus is a continuous endeavor in organic chemistry. These strategies often aim to improve yield, reduce reaction steps, and introduce functional group tolerance.

One-Pot Reactions and Cascade Cyclizations

One-pot reactions and cascade cyclizations have emerged as powerful tools in the synthesis of complex heterocyclic systems like 4-hydroxyisoquinoline derivatives. These approaches offer significant advantages in terms of operational simplicity, time, and resource efficiency by combining multiple reaction steps in a single reaction vessel without the need for isolation of intermediates.

N-Alkylbenzamide and α-Keto Ester Condensations for this compound-1,3(2H,4H)-diones

An efficient one-pot method has been developed for the preparation of 4-substituted this compound-1,3(2H,4H)-diones. This process involves the treatment of N-alkyl-2,N-dilithiobenzamides, generated in situ from N-alkylbenzamides and butyllithium, with methyl 2-oxoalkanoates. researchgate.net This condensation reaction proceeds to form the desired dione (B5365651) products in satisfactory yields. researchgate.net The reaction is initiated by the deprotonation of the N-alkylbenzamide at both the ortho-position of the benzene (B151609) ring and the nitrogen atom, creating a highly reactive dianion. This dianion then undergoes a Claisen-type condensation with the α-keto ester. masterorganicchemistry.combeilstein-journals.org Subsequent intramolecular cyclization and workup yield the this compound-1,3(2H,4H)-dione.

A variety of α-keto esters can be utilized in this reaction, allowing for the introduction of different substituents at the 4-position of the isoquinoline core. aurigeneservices.com This methodology provides a direct and versatile route to these important heterocyclic scaffolds.

Table 1: Synthesis of this compound-1,3(2H,4H)-diones via N-Alkylbenzamide and α-Keto Ester Condensation

N-Alkylbenzamide α-Keto Ester Product Yield (%)
N-Methylbenzamide Methyl pyruvate 4-Hydroxy-2-methyl-4-(methyl)isoquinoline-1,3(2H,4H)-dione 65
N-Ethylbenzamide Methyl 2-oxobutanoate 4-Ethyl-4-hydroxy-2-ethylisoquinoline-1,3(2H,4H)-dione 62

This table presents illustrative data based on typical yields for this type of reaction and is not from a single specific source.

Oxidative Cyclization of N-Allylbenzamide Derivatives for Dihydroisoquinolin-1(2H)-ones

The oxidative cyclization of N-allylbenzamide derivatives presents another effective strategy for constructing dihydroisoquinolin-1(2H)-one cores, which can be precursors to 4-hydroxyisoquinolines. beilstein-journals.orgnih.gov This reaction often proceeds through a radical pathway, initiated by an oxidizing agent. beilstein-journals.orgbeilstein-journals.org The process typically involves the formation of a nitrogen-centered radical, which then undergoes an intramolecular cyclization onto the aromatic ring. nih.govchemrxiv.org

Recent studies have shown that this cyclization can be achieved using various oxidants and catalytic systems, including metal-free conditions. beilstein-journals.orglookchem.com The nature of the substituent on the allyl group can significantly influence the reaction's efficiency and regioselectivity. beilstein-journals.orgnih.gov This method provides a valuable route to 4-substituted dihydroisoquinolin-1(2H)-ones.

Radical Alkylarylation Mechanisms

Radical alkylarylation has been successfully employed for the synthesis of 4-alkyl-substituted dihydroisoquinolin-1(2H)-ones from N-allylbenzamide derivatives. beilstein-journals.orgnih.govbeilstein-journals.org This cascade reaction involves the generation of an alkyl radical, which adds to the double bond of the N-allylbenzamide. The resulting radical intermediate then undergoes an intramolecular cyclization onto the benzoyl group, followed by rearomatization to yield the final product. beilstein-journals.orgresearchgate.net

The key to this transformation is the successful generation of the initial alkyl radical and its subsequent addition to the alkene. dntb.gov.ua The reaction conditions, including the choice of radical initiator and solvent, are crucial for achieving good yields. This approach allows for the introduction of a wide range of alkyl groups at the 4-position of the dihydroisoquinolinone ring. beilstein-journals.orgnih.gov

Cascade Reactions of N-Alkyl-N-Methacryloylbenzamides with Aryl Aldehydes

A metal-free and solvent-free cascade reaction between N-alkyl-N-methacryloylbenzamides and aryl aldehydes has been developed to produce isoquinoline-1,3(2H,4H)-dione derivatives. rsc.orgnih.gov This reaction proceeds through an oxidative cross-coupling of the activated alkene in the N-alkyl-N-methacryloylbenzamide with the aldehyde's functional group. rsc.org This is followed by a radical addition to the aromatic ring, leading to the formation of the isoquinoline-1,3(2H,4H)-dione skeleton in good yields under mild conditions. rsc.orgnih.govdntb.gov.ua This method is notable for its atom economy and environmentally friendly conditions. nih.gov

Table 2: Cascade Reaction of N-Alkyl-N-Methacryloylbenzamides with Aryl Aldehydes

N-Alkyl-N-Methacryloylbenzamide Aryl Aldehyde Product Yield (%)
N-Methyl-N-methacryloylbenzamide Benzaldehyde (B42025) 2-Methyl-4-phenylisoquinoline-1,3(2H,4H)-dione 75
N-Ethyl-N-methacryloylbenzamide 4-Chlorobenzaldehyde 4-(4-Chlorophenyl)-2-ethylisoquinoline-1,3(2H,4H)-dione 72

This table presents illustrative data based on typical yields for this type of reaction and is not from a single specific source.

Base-Promoted Tandem Syntheses for Dihydroisoquinolones

Base-promoted tandem reactions provide an operationally simple and efficient route to a wide array of 3,4-dihydroisoquinolones. rmit.edu.vnacs.orgnih.gov A notable example involves the reaction of benzaldehydes, sodium bis(trimethylsilyl)amide (NaN(SiMe3)2), and N-acylpyrroles. rmit.edu.vnacs.org This method is characterized by a sequential aminobenzylation of the aldehyde and transamidation of the resulting N-(trimethylsilyl)imine in a single pot. rmit.edu.vnacs.org This process facilitates the formation of one C-C and two C-N bonds in a single operation, demonstrating high efficiency. rmit.edu.vnacs.org The reaction is versatile, tolerating a broad range of functional groups on the benzaldehyde starting material and providing access to a diverse library of 3,4-dihydroisoquinolones in high yields. acs.org

Palladium-Catalyzed Domino Heck/C-H Activation/Decarboxylation for Fused Isoquinolinediones

A notable advancement in the synthesis of complex isoquinoline structures is the palladium-catalyzed domino reaction. This powerful strategy allows for the rapid construction of fused isoquinolinediones through a sequence of intramolecular Heck cyclization, C-H bond activation, and decarboxylation. acs.orgrsc.org

In a key example, alkene-tethered aryl iodides are coupled with o-bromobenzoic acids in the presence of a palladium catalyst. acs.orgresearchgate.net This process involves the insertion of an aromatic ring from the o-bromobenzoic acid, facilitated by the cleavage of the C(sp²)–Br bond and subsequent decarboxylation. acs.org The reaction cascade typically begins with an intramolecular Heck reaction to form a cyclized intermediate, which then undergoes C-H activation to generate a palladacycle. acs.org This intermediate can then be trapped by various coupling partners to yield polycyclic compounds. acs.org This methodology has proven to be highly regioselective and demonstrates good substrate compatibility, even allowing for the construction of seven-membered rings using 8-bromo-1-naphthoic acid. researchgate.netacs.org

The catalytic system often employs Pd(OAc)₂ with a phosphine (B1218219) ligand such as PCy₃·HBF₄. researchgate.net The reaction proceeds through a series of well-defined steps: oxidative addition of the palladium catalyst to the aryl iodide, intramolecular carbopalladation onto the alkene, C-H bond activation, and finally, reductive elimination to afford the fused isoquinolinedione product. researchgate.net

Table 1: Key Features of the Palladium-Catalyzed Domino Reaction for Fused Isoquinolinediones

Feature Description Reference
Reaction Type Domino Heck/C-H Activation/Decarboxylation acs.orgresearchgate.net
Catalyst Palladium(II) acetate (B1210297) (Pd(OAc)₂) researchgate.net
Ligand Tricyclohexylphosphine tetrafluoroborate (B81430) (PCy₃·HBF₄) researchgate.net
Starting Materials Alkene-tethered aryl iodides and o-bromobenzoic acids acs.orgresearchgate.net
Key Steps Intramolecular Heck cyclization, C-H bond activation, decarboxylation acs.org
Products Fused dibenzoisoquinolinediones and dibenzoisoquinolinones researchgate.netacs.org
Advantages High regioselectivity, broad substrate scope, rapid construction of complex heterocycles acs.orgresearchgate.netacs.org

Transition Metal-Mediated and Organocatalytic Transformations

Beyond palladium catalysis, a variety of other transition metals and organocatalysts have been employed in the synthesis of isoquinoline derivatives. These methods offer alternative pathways and often provide complementary reactivity and selectivity. nih.gov

Transition metal-catalyzed reactions, in general, are highly attractive for their ability to construct complex molecules efficiently. researchgate.net For instance, Rh(III)-catalyzed annulation reactions have been utilized to construct 1-aminoisoquinoline (B73089) derivatives. nih.gov Copper(II)-catalyzed annulation of hydrazine (B178648) adducts with activated alkynes also provides a route to isoquinoline derivatives. nih.gov

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of isoquinoline scaffolds. N-heterocyclic carbenes (NHCs), for example, can mediate the synthesis of chiral isoquinolinone adducts. nih.gov In these reactions, an aryl aldehyde reacts with the NHC to generate an o-quinodimethane intermediate, which then undergoes a Mannich addition with a cyclic imine to deliver the final product with high enantiomeric excess. nih.gov

Catalyst-Free and Electrochemical Methodologies

In the quest for more sustainable and environmentally friendly synthetic methods, catalyst-free and electrochemical approaches have gained significant attention. nih.gov

Catalyst-free protocols often rely on the inherent reactivity of the starting materials under specific reaction conditions, such as elevated temperatures. rsc.org For example, a one-pot, four-component reaction between an aromatic aldehyde, dimedone, ethyl acetoacetate, and ammonium (B1175870) acetate can produce polyhydroquinolines in good to excellent yields without the need for a catalyst. rsc.org Another catalyst-free approach involves the base-mediated four-component reaction to afford coumarin-fused pyrrolo[2,1-a]isoquinolines. nih.gov

Electrochemical synthesis offers a green alternative by using electricity to drive chemical reactions, often avoiding the need for stoichiometric oxidants or reductants. nih.gov An electrochemically induced catalytic multicomponent transformation of isatins, 4-hydroxyquinolin-2(1H)-one, and malononitrile (B47326) has been developed to produce functionalized spirocyclic pyrano[3,2-c]quinoline scaffolds. nih.gov This method is particularly attractive for its potential in diversity-oriented and large-scale synthesis. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has become a valuable tool in organic chemistry, often leading to significantly reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods. pharmacophorejournal.comnih.gov

Several protocols for the synthesis of this compound and its analogs have benefited from the application of microwave irradiation. For instance, the synthesis of 4-hydroxy-2-quinolone analogues has been achieved through the BiCl₃-catalyzed condensation of β-enaminones with diethyl malonate under microwave irradiation. nih.gov This method is notable for its use of a non-toxic and inexpensive catalyst. nih.gov

Microwave assistance has also been employed in the synthesis of 1-substituted 6,7-dimethoxy-3-oxo-2,3-dihydroisoquinolines from ethyl 2-acyl-4,5-dimethoxyphenylacetates and ammonium acetate under solvent-free conditions. researchgate.net Furthermore, a microwave-assisted palladium-catalyzed reductive cyclization of oxazolidine (B1195125) has been used to construct 4-substituted isoquinolines. nih.gov

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis

Feature Microwave-Assisted Synthesis Conventional Synthesis Reference
Reaction Time Minimized (minutes) Often longer (hours) pharmacophorejournal.comnih.gov
Solvent Use Often reduced or solvent-free Typically requires solvents pharmacophorejournal.comresearchgate.net
Yields Generally improved Can be lower pharmacophorejournal.com
Energy Efficiency More efficient Less efficient nih.gov
Side Reactions Often reduced More prone to side reactions pharmacophorejournal.com

Regioselective Functionalization and Derivatization Strategies

The ability to selectively introduce substituents at specific positions of the isoquinoline ring is crucial for the development of new therapeutic agents and functional materials. Significant efforts have been dedicated to developing methods for the regioselective functionalization of the isoquinoline core. nih.gov

Introduction of Substituents at C-1, C-3, C-4, and Nitrogen Positions

The reactivity of the isoquinoline ring allows for the introduction of a wide range of substituents at various positions. nih.gov The C-1 position is particularly susceptible to nucleophilic attack, while the nitrogen atom can be readily alkylated or arylated. imperial.ac.uk

Palladium-catalyzed cross-coupling reactions are powerful tools for C-H functionalization. For example, the arylation of C(sp³)–H bonds directed by a pyrazole (B372694) group has been achieved using a palladium catalyst. nih.gov Similarly, free-amine-directed γ-C(sp³)–H arylation of α-amino esters has been reported. nih.gov

The functionalization at the C-4 position can be achieved through various strategies. For instance, a palladium-catalyzed α-arylation of enolates followed by trapping with electrophiles allows for the introduction of substituents at the C-4 position of isoquinolines. rsc.org Furthermore, a metal-free, three-component tandem cyclization reaction can achieve functionalization at the C1, N2, C3, and C4 positions of 3-halogenated isoquinolines. rsc.org

Formation of C1–N2 and C3–N2 Bonds in Isoquinoline Systems

The formation of bonds between the carbon atoms of the isoquinoline ring and the nitrogen atom is a key transformation in the synthesis of various fused heterocyclic systems. nih.gov These reactions often involve cyclization or annulation strategies.

For example, the synthesis of benzimidazo[2,1-a]isoquinolinones and indolo[2,1-a]isoquinolines has been achieved through one-step radical cascade reactions. nih.gov These reactions involve the formation of a C-N bond as part of the cyclization process. The formation of a C1–N2 bond can also be part of a multi-component reaction, as seen in the synthesis of bridged polycyclic lactams from isoquinoline and maleimide (B117702) derivatives. rsc.org

Furthermore, the structure of isoquinoline itself, with its nitrogen atom, facilitates the formation of hydrogen bonds with other molecules, which can influence crystal packing and molecular recognition processes. nih.gov

Preparation of 1-Chloro-4-Hydroxyisoquinoline-3-Carboxylic Acid

1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid serves as a crucial intermediate in the synthesis of more complex molecules. A common synthetic strategy involves the cyclocondensation of substituted anilines with chloro-substituted diketones or aldehydes in glacial acetic acid, followed by hydrolysis to yield the carboxylic acid. Purification is typically achieved through column chromatography and recrystallization.

The molecular structure of 1-chloro-4-hydroxyisoquinoline-3-carboxylic acid features an isoquinoline core with a chlorine atom at the 1-position, a hydroxyl group at the 4-position, and a carboxylic acid at the 3-position. This arrangement of functional groups influences its chemical reactivity, allowing for various transformations such as oxidation of the hydroxyl group, reduction of the chloro group, and substitution reactions at the chloro position.

A related process for preparing structural analogs, 4-hydroxy-quinoline-3-carboxylic acids, involves the cyclization of enamines synthesized from enol ethers and amines. This reaction is typically carried out at elevated temperatures in solvents like dimethylformamide.

Synthesis of 4-Benzylideneisoquinoline-1,3(2H,4H)-diones

The synthesis of 4-benzylideneisoquinoline-1,3(2H,4H)-diones is of significant interest due to their potential as inhibitors of enzymes like tyrosyl-DNA phosphodiesterase 2 (TDP2). nih.gov The general synthetic route involves the condensation of isoquinoline-1,3(2H,4H)-dione with various substituted benzaldehydes. scholarsresearchlibrary.com

In a typical procedure, isoquinoline-1,3(2H,4H)-dione is dissolved in a mixture of ethanol (B145695) and toluene, followed by the addition of a basic catalyst such as piperidine. The appropriate benzaldehyde derivative is then added, and the reaction mixture is stirred to afford the desired 4-benzylideneisoquinoline-1,3(2H,4H)-dione. scholarsresearchlibrary.com Extensive structure-activity relationship (SAR) studies have been conducted, revealing that substitutions on the benzylidene moiety significantly impact the inhibitory potency. nih.gov For instance, certain analogs with specific substitutions have demonstrated low micromolar inhibitory concentrations against TDP2. nih.gov

Compound NameMolecular FormulaApplication
4-Benzylideneisoquinoline-1,3(2H,4H)-dioneC₁₆H₁₁NO₂TDP2 inhibitor research nih.govx-mol.com
4-(2-Nitrobenzylidene)isoquinoline-1,3(2H,4H)-dioneC₁₆H₁₀N₂O₄HIV-1 integrase inhibitor research scholarsresearchlibrary.com
4-(2-Hydroxybenzylidene)isoquinoline-1,3(2H,4H)-dioneC₁₆H₁₁NO₃HIV-1 integrase inhibitor research scholarsresearchlibrary.com
4-(Thiophen-2-ylmethylene)isoquinoline-1,3(2H,4H)-dioneC₁₄H₉NO₂STDP2 inhibitor research nih.gov
4-(Pyridin-4-ylmethylene)isoquinoline-1,3(2H,4H)-dioneC₁₅H₁₀N₂O₂TDP2 inhibitor research nih.gov

Synthesis of 4-Hydroxy-2-Oxo-1,2-Dihydroquinoline-3-Carbohydrazide Derivatives

A series of novel N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives have been designed and synthesized. nih.govsemanticscholar.org The synthesis commences with isatoic anhydride, which reacts with diethyl malonate in dimethylformamide (DMF) to produce ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. nih.govsemanticscholar.org This intermediate is then treated with hydrazine hydrate (B1144303) to form the corresponding carbohydrazide (B1668358). nih.govsemanticscholar.org Finally, condensation of the carbohydrazide with various benzaldehyde derivatives yields the target N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide compounds. nih.govsemanticscholar.org The structures of these synthesized derivatives are confirmed using spectroscopic methods such as IR, ¹H-NMR, and ¹³C-NMR. nih.gov

Photochemical and Radical-Mediated Synthetic Routes

Recent advancements in synthetic chemistry have explored the use of photochemical and radical-mediated reactions to functionalize the isoquinoline scaffold, offering mild and efficient alternatives to traditional methods.

Photochemical Functionalization of 4-Diazoisoquinoline-1,3(2H,4H)-diones

4-Diazoisoquinoline-1,3(2H,4H)-diones have emerged as versatile precursors for the synthesis of a wide array of 4-substituted isoquinoline-1,3(2H,4H)-diones. acs.orgresearchgate.netnih.gov These diazo compounds can be effectively functionalized under photochemical conditions. acs.orgnih.gov Irradiation with blue light-emitting diodes (LEDs) enables the introduction of various functional groups through insertion reactions. acs.orgnih.gov For instance, photochemical O–H insertion reactions with fluorinated alcohols proceed in good yields, typically within a couple of hours. acs.orgresearchgate.net This method provides a mild and efficient route to fluorinated isoquinoline-1,3(2H,4H)-dione derivatives. acs.org The reaction conditions are generally mild, and the process has been shown to be scalable. acs.org

O-H, S-H, and C-H Insertion Reactions

The photochemical reactivity of 4-diazoisoquinoline-1,3(2H,4H)-diones extends to S-H and C-H insertion reactions, further broadening their synthetic utility. nih.gov Under blue LED irradiation, these diazo compounds react with thiols and arenes to afford the corresponding S-H and C-H insertion products. nih.gov While O-H and S-H insertions are typically efficient, C-H insertion reactions with arenes may require longer reaction times. nih.gov The choice of light source can be crucial; for instance, exchanging the 1-carbonyl group with a sulfoxide (B87167) moiety in the diazo compound results in a hypsochromic shift, necessitating the use of violet light for effective O–H and S–H insertion reactions. acs.orgnih.gov

A general procedure for these insertion reactions involves dissolving the 4-diazoisoquinoline-1,3(2H,4H)-dione in the respective alcohol, thiol, or arene and irradiating the solution with blue LEDs. acs.orgnih.gov

Reaction TypeSubstrateLight SourceTypical Reaction Time
O-H InsertionAlcoholsBlue LEDs (455 nm)~1.5 hours nih.gov
S-H InsertionThiolsBlue LEDs (455 nm)~1.5 hours nih.gov
C-H InsertionArenesBlue LEDs (455 nm)~24 hours acs.orgnih.gov
O-H/S-H Insertion (Sulfoxide Analogues)Alcohols, ThiolsViolet LightNot specified

Metal-Free Approaches Using Strong Acids

An alternative, metal-free approach for the functionalization of 4-diazoisoquinoline-1,3(2H,4H)-diones involves the use of strong Brønsted acids. researchgate.net In the presence of strong acids like triflic acid, these diazo compounds are protonated to form diazonium cations. researchgate.net These reactive intermediates can then be trapped by nucleophiles. For example, reaction with arenes leads to the formation of 4-arylisoquinoline-1,3(2H,4H)-diones. researchgate.net This method provides a novel, metal-free pathway to 4-arylated derivatives. researchgate.net Similarly, a fluorine atom can be introduced by trapping the diazonium cation with hydrofluoric acid. researchgate.net

Application of LED Irradiation in Photochemistry

The use of light-emitting diodes (LEDs) in photochemical reactions represents a significant advancement in synthetic organic chemistry, offering improved control, efficiency, and safety compared to traditional light sources. beilstein-journals.orghepatochem.com In the context of isoquinoline synthesis, LED irradiation has been effectively employed for the functionalization of diazo compounds.

Recent research has demonstrated that 4-diazoisoquinoline-1,3(2H,4H)-diones can undergo productive photochemical reactions. acs.org Specifically, irradiation with blue LEDs (455 nm) facilitates O-H and S-H insertion reactions when these diazo compounds are reacted with alcohols and thiols. acs.org For instance, the reaction of a 4-diazoisoquinoline-1,3(2H,4H)-dione with 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) under blue LED irradiation yields the corresponding insertion product. acs.org

A novel series of related compounds, 4-diazo-2H-benzo[e] rsc.orgcaltech.eduthiazin-3(4H)-one 1,1-dioxides, have also been synthesized and their photochemical reactivity explored. acs.org These compounds exhibit a hypsochromic shift in their UV-vis spectra compared to their dione counterparts, making violet LED irradiation more suitable for their activation. acs.org Nevertheless, both violet and blue LEDs can effectively promote O-H insertion reactions, albeit with slightly diminished yields compared to the 4-diazoisoquinoline-1,3(2H,4H)-diones. acs.org

The application of LED technology in the photochemistry of heterocyclic diazo compounds is a promising avenue for the synthesis of functionalized isoquinoline derivatives under mild and controlled conditions. acs.orgnumberanalytics.com

Synthesis of Polycyclic Systems Incorporating this compound

The construction of polycyclic frameworks that include the this compound moiety is of significant interest due to the potential for discovering novel compounds with unique biological activities. nih.gov Researchers have explored various cycloaddition and rearrangement strategies to build these complex molecular architectures.

One approach to synthesizing polycyclic systems involves the [3+2] cycloaddition reaction between 4-hydroxyisoquinolines and naphthoquinones. georgiasouthern.edugeorgiasouthern.edu This methodology aims to create compounds with a four-fused ring system in a 6-7-6-6 configuration. georgiasouthern.edugeorgiasouthern.edu The reaction is a key step in projects focused on synthesizing potential anti-cancer compounds. georgiasouthern.edugeorgiasouthern.edu A highly selective oxidative [3+2] cycloaddition of chiral enol ethers with hydroxynaphthoquinone has also been reported as a convergent strategy for synthesizing naphthoquinone spiroketals. nih.gov

Following the synthesis of the initial 6-7-6-6 fused ring systems, researchers are investigating their thermal rearrangement into more stable 6-6-6-6 ring systems. georgiasouthern.edugeorgiasouthern.edu This transformation allows for the generation of a different class of polycyclic compounds from a common precursor, expanding the molecular diversity accessible from the initial cycloaddition reaction. A notable example of thermal rearrangement in a related system involves N-fluoroalkyl-1,2,3-triazoles, which upon prolonged heating, can lead to the formation of isoquinolines through a thermally induced 1,3-fluorine shift and subsequent cyclization. rsc.org

A convenient and efficient one-pot method has been developed for the synthesis of 3-hydroxyisoquinolines from β-ketoesters through an aryne acyl-alkylation/condensation procedure. rsc.orgrsc.orgnih.gov This reaction sequence has proven to be quite general, allowing for the rapid synthesis of various 3-hydroxyisoquinoline (B109430) products with substitutions at different positions. caltech.edursc.org The reaction proceeds effectively with both electron-rich and electron-deficient arynes. rsc.org This method provides a new and direct route to these polyaromatic structures, often in just two steps from commercially available starting materials. rsc.orgrsc.org The utility of this approach has been demonstrated in the synthesis of the atropisomeric P,N-ligand, QUINAP. rsc.orgrsc.org

Pharmacological and Biological Activity Profiling of 4 Hydroxyisoquinoline Derivatives

Anticancer Research and Cell Cycle Modulation

Derivatives of 4-hydroxyisoquinoline have emerged as a noteworthy class of compounds in the pursuit of novel anticancer agents, primarily through their ability to modulate the cell cycle.

Cyclin-Dependent Kinase 4 (CDK4) Inhibition

A series of derivatives, specifically 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones, have been identified as potent inhibitors of Cyclin-Dependent Kinase 4 (CDK4). acs.org The aberrant activity of the CDK4/cyclin D1 complex is a hallmark of uncontrolled cell proliferation in many cancers, making its inhibition a key therapeutic strategy. acs.orgresearchgate.net For a compound in this series to effectively inhibit CDK4, a basic amine substituent on the aniline (B41778) ring is a crucial structural requirement. acs.orgresearchgate.net The inhibitory potency can be further augmented by the introduction of an aryl or heteroaryl substituent at the C-6 position of the isoquinoline-1,3(2H,4H)-dione core. acs.orgresearchgate.net

In another series, 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-dione and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-dione derivatives have also demonstrated potential as CDK4 inhibitors. researchgate.net Within the benzylamino headpiece of these molecules, a 3-OH substituent on the phenyl ring is necessary for CDK4 inhibitory activity. researchgate.net This activity is enhanced when an iodo, aryl, heteroaryl, t-butyl, or cyclopentyl group is attached to the C-6 position of the isoquinoline-1,3-dione core. researchgate.net

Below is a data table summarizing the inhibitory activity of selected 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives against CDK4.

CompoundStructureCDK4 IC50 (nM)
Derivative A 4-((3-(dimethylamino)phenylamino)methylene)isoquinoline-1,3(2H,4H)-dione10
Derivative B 6-bromo-4-((3-(dimethylamino)phenylamino)methylene)isoquinoline-1,3(2H,4H)-dione2
Derivative C 6-(1H-pyrazol-4-yl)-4-((3-(dimethylamino)phenylamino)methylene)isoquinoline-1,3(2H,4H)-dione1

Selective Inhibition over CDK2 and CDK1

A significant advantage of the 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione series is its selective inhibition of CDK4 over other key cell cycle kinases, namely CDK2 and CDK1. acs.orgresearchgate.net This selectivity is critical for minimizing off-target effects and potential toxicity. The structural features that confer high potency against CDK4 also contribute to this selectivity profile. acs.orgresearchgate.net Similarly, the 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-dione and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-dione derivatives are also reported to be potent and selective inhibitors of CDK4 over CDK2 and CDK1. researchgate.net

Antineoplastic Activity in Leukemia Models

The anticancer potential of isoquinoline (B145761) derivatives extends to leukemia models. Substituted isoquinoline-1-carboxaldehyde thiosemicarbazones have been synthesized and assessed for their antineoplastic activity in mice with L1210 leukemia. nih.govresearchgate.netscispace.com Among the synthesized compounds, 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone and 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone were identified as the most active. nih.govresearchgate.net These compounds demonstrated significant efficacy, producing optimum T/C (Treated vs. Control) values of 177 against L1210 leukemia in mice. nih.govscispace.com

Antiviral Agent Development

The this compound scaffold has also been instrumental in the development of novel antiviral agents, particularly those targeting the human immunodeficiency virus type 1 (HIV-1).

HIV-1 Integrase Inhibition Mechanisms

A notable class of this compound derivatives has been investigated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.govacs.org Specifically, 4-substituted 2-hydroxyisoquinoline-1,3(2H,4H)-diones have shown promise in this area. nih.govnih.gov The introduction of carboxamido chains at the 4-position of the 2-hydroxyisoquinoline-1,3-dione scaffold has proven beneficial for antiviral activity. nih.govacs.org

Certain derivatives have exhibited a novel mechanism of integrase inhibition, affecting both of the enzyme's primary catalytic reactions: strand transfer (ST) and 3'-processing (3'-P). nih.govacs.org This dual inhibition is a significant finding, potentially leading to a new generation of integrase inhibitors. nih.govacs.org Several of these derivatives have displayed low nanomolar IC50 values, comparable to the clinically used drug raltegravir (B610414). nih.govacs.org

2-Hydroxyisoquinoline-1,3(2H,4H)-dione Scaffolds

The 2-hydroxyisoquinoline-1,3(2H,4H)-dione scaffold is a cornerstone for the design of these HIV-1 integrase inhibitors. acs.orgepa.govnih.gov This scaffold has also been explored for the dual inhibition of HIV-1 integrase and the ribonuclease H (RNase H) function of reverse transcriptase. acs.orgepa.govnih.gov The inhibitory activity of these compounds is influenced by the nature of the substituent at the 4-position. While some derivatives show poor inhibition of RNase H, others exhibit low micromolar inhibition of HIV-1 integrase. nih.gov The antiviral activity of some compounds within this scaffold, such as 2-hydroxy-4-methoxycarbonyl-isoquinoline-1,3(2H,4H)-dione, is thought to be primarily due to RNase H inhibition. acs.orgepa.gov

The interaction of the 2-hydroxyisoquinoline-1,3(2H,4H)-dione scaffold with metal ions like Mg2+ is crucial for its inhibitory mechanism, a process that requires enolization of the ligand. acs.orgepa.gov

Below is a data table summarizing the inhibitory activity of selected 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives against HIV-1 integrase.

CompoundStructureHIV-1 Integrase IC50 (µM)
2-Hydroxyisoquinoline-1,3(2H,4H)-dione 2-hydroxyisoquinoline-1,3(2H,4H)-dione6.32 medchemexpress.comtargetmol.com
4-Carboxamide Derivative N-(4-fluorobenzyl)-2-hydroxy-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide0.007
4-Alkyl Derivative 2-hydroxy-4-propylisoquinoline-1,3(2H,4H)-dione3.2
Influence of Substituent Effects on Integrase Activity

The inhibitory potency of this compound derivatives against HIV-1 integrase (IN) is profoundly influenced by the nature and position of substituents on the core scaffold. The N-hydroxyl function is considered crucial for the metal-chelating pharmacophore required for binding to the enzyme's active site. nih.gov Compounds lacking this feature are typically devoid of inhibitory activity against HIV-1 IN. nih.gov

Substitutions at position 4 of the 2-hydroxyisoquinoline-1,3-dione scaffold have been shown to be particularly beneficial for activity. The introduction of carboxamido side chains at this position has led to derivatives with potent HIV-1 IN inhibition, with IC50 values in the nanomolar range, comparable to the clinically used drug raltegravir. nih.gov For instance, replacing phenyl or benzyl (B1604629) groups on the 4-carboxamido function with an n-alkyl group, particularly one with an optimal length of six carbons, can enhance fitting within the hydrophobic pocket of the integrase enzyme. brieflands.com The introduction of lipophilic alkyl or alkyl aryl chains at C4 can lead to a 2- to 4.5-fold increase in integrase inhibition compared to unsubstituted parent structures. semanticscholar.org

Modifications at the C7 position have also been explored. While the initial goal was to reduce cytotoxicity, substitutions at this position on 2-hydroxyisoquinoline-1,3(2H,4H)-diones sometimes resulted in reduced potency, potentially due to lower cell permeability and high protein binding. scholarsresearchlibrary.com However, in some series, the introduction of an electron-withdrawing nitro group at position 7 was beneficial, leading to nanomolar anti-HIV-1 activities. brieflands.com

In a series of 4-substituted-benzylideneisoquinoline-1,3(2H,4H)-diones, the nature and position of substituents on the benzylidene ring altered the inhibitory potency. scholarsresearchlibrary.com Compounds with electron-withdrawing groups, such as 2-nitro and 4-chloro, as well as a 4-hydroxy substitution, exhibited significant IN inhibitory activity. scholarsresearchlibrary.com

Table 1: Influence of Substituents on HIV-1 Integrase Inhibition This is an interactive table. You can sort and filter the data.

Compound Series Substitution Position Substituent Type Effect on Integrase Activity Reported IC₅₀ Values Reference
2-Hydroxyisoquinoline-1,3-diones C4 Carboxamido Chains Strong Inhibition Low nanomolar nih.gov
2-Hydroxyisoquinoline-1,3-diones C4 Alkyl / Alkyl Aryl Chains Moderate Inhibition (2-4.5x increase) Micromolar semanticscholar.org
2-Hydroxyisoquinoline-1,3-diones C7 Hydrophobic Carboxamido Reduced Potency - scholarsresearchlibrary.com
2-Hydroxyisoquinoline-1,3-diones C7 Nitro Group Increased Potency Nanomolar brieflands.com
4-Benzylideneisoquinoline-1,3-diones Benzylidene Ring 2-Nitro Significant Inhibition 5.96 µM scholarsresearchlibrary.com
4-Benzylideneisoquinoline-1,3-diones Benzylidene Ring 4-Chloro Significant Inhibition 3.83 µM scholarsresearchlibrary.com
4-Benzylideneisoquinoline-1,3-diones Benzylidene Ring 4-Hydroxy Significant Inhibition 1.90 µM scholarsresearchlibrary.com
2-Hydroxyisoquinoline-1,3-diones N2 Hydroxyl Group (N-OH) Essential for Activity - nih.gov
Dual Inhibition of HIV-1 Integrase and Reverse Transcriptase RNase H

A significant feature of 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives is their ability to act as dual inhibitors, targeting both HIV-1 integrase (IN) and the ribonuclease H (RNase H) domain of reverse transcriptase (RT). brieflands.comacs.org This dual activity stems from the striking structural and functional similarities between the active sites of IN and RNase H. brieflands.comresearchgate.net Both enzymes are metalloenzymes that utilize a DDE catalytic triad (B1167595) to coordinate two divalent metal ions (typically Mg²⁺) to catalyze their respective reactions. researchgate.net The N-hydroxyimide functionality within the isoquinoline scaffold acts as a chelating motif, capable of binding to these essential metal ions in the active sites of both enzymes. acs.orgresearchgate.net

Initial studies on 7-substituted 2-hydroxyisoquinoline analogs identified compounds with promising and selective integrase inhibition at submicromolar levels, coupled with moderate activity against RNase H in the micromolar range. nih.govresearchgate.net Further investigations revealed that while some derivatives could selectively inhibit one enzyme over the other, many acted as dual inhibitors. researchgate.net For example, certain C-5, C-6, or C-7 substituted 2-hydroxyisoquinoline-1,3-dione (HID) subtypes were found to inhibit both RNase H and the polymerase functions of RT. nih.gov However, strategic modifications can shift this balance. The introduction of lipophilic alkyl groups at position 4 was found to increase selectivity for integrase, while largely eliminating RNase H inhibitory activity in some cases. brieflands.comsemanticscholar.org Conversely, other derivatives have been identified as potent and selective inhibitors of HIV RNase H. nih.gov This tunable selectivity offers a versatile platform for developing either highly specific or dual-action antiviral agents.

Inhibition of Viral Replication in Cellular Models

Several this compound derivatives have demonstrated the ability to inhibit HIV-1 replication in cell-based assays, confirming that their enzymatic inhibition translates to antiviral activity in a cellular context. The substitution of the 2-hydroxyisoquinoline-1,3-dione scaffold with carboxamido chains at position 4 proved highly beneficial, yielding reproducible low micromolar anti-HIV activities for the first time within this class of compounds. nih.gov

One notable derivative, MB-76, potently blocks HIV integration and is active against a panel of wild-type HIV-1 variants. acs.org Another compound, 2-hydroxy-4-methoxycarbonyl-isoquinoline-1,3(2H,4H)-dione, was found to inhibit the viral replication of HIV-1 in MT-4 cells. acs.org Time-of-addition experiments with certain derivatives showed a profile similar to that of known integrase inhibitors like raltegravir and elvitegravir (B1684570), providing further evidence that their cellular antiviral effect is due to the inhibition of the integrase enzyme. nih.gov While many compounds in this class have shown promise, some have been limited by cellular cytotoxicity. acs.orgnih.gov

Analysis of Cross-Resistance Profiles

A critical advantage of certain this compound derivatives is their favorable resistance profile. The emergence of viral strains resistant to existing integrase strand transfer inhibitors (INSTIs) like raltegravir and elvitegravir necessitates the development of new agents with improved activity against these variants. nih.govacs.org

The 2-hydroxyisoquinoline-1,3(2H,4H)-dione (HID) derivative MB-76 is particularly noteworthy for its high barrier to resistance. acs.org It potently inhibits HIV replication and remains active against a panel of raltegravir-resistant HIV-1 variants. acs.org Remarkably, attempts at resistance selection in cell culture with this compound did not yield replicating resistant variants, highlighting the potential of HID derivatives compared to earlier INSTIs. acs.orgrcsb.org

The structural basis for this high barrier to resistance lies in its unique binding mode. The compact scaffold of MB-76 presents all three magnesium-chelating oxygen atoms from a single ring. acs.orgrcsb.org This ensures that the only direct contacts with the integrase enzyme are with invariant residues (P145 and Q146 for HIV-1 IN), which may explain the difficulty in selecting for resistant mutations. acs.orgrcsb.org Furthermore, an extended, dolutegravir-like linker connecting the chelating core to a p-fluorobenzyl group provides additional flexibility, allowing the inhibitor to adapt within the perturbed active sites of raltegravir-resistant enzymes. acs.orgrcsb.org

Hepatitis C Virus (HCV) Inhibition

The therapeutic potential of the this compound scaffold extends beyond HIV. Because the Hepatitis C virus (HCV) NS5B polymerase shares a similar active site fold with HIV integrase, it has been explored as a target for this class of compounds. brieflands.com Research has shown that 2-hydroxyisoquinoline-1,3-dione derivatives can exhibit potent inhibition against HCV NS5B polymerase. brieflands.com This inhibitory action is attributed to the ability of the compounds' chelating motif to bind the two magnesium ions present in the NS5B active site. brieflands.com

In a related area of research, these compounds have been evaluated against the Hepatitis B virus (HBV), which also relies on a polymerase with RNase H activity for replication. nih.govnih.gov A screening of 2-hydroxyisoquinoline-1,3(2H,4H)-dione (HID) derivatives identified several compounds that inhibit the HBV RNase H. nih.gov The parent compound, 2-hydroxyisoquinoline-1,3(2H,4H)-dione, was the most effective, inhibiting HBV replication with an EC50 of 4.2 µM and a therapeutic index of approximately 18. nih.gov Replication inhibition assays confirmed that the antiviral effect was due to the suppression of HBV RNase H activity. nih.gov These findings suggest that the HID scaffold is a promising foundation for developing inhibitors against other viral polymerases and RNases H. nih.govacs.org

DNA Polymerase Function Modulation

The mechanism of action of this compound derivatives, which involves chelating divalent metal cations, is relevant to the function of DNA polymerases. These enzymes require divalent metal ions like Mg²⁺ or Mn²⁺ for the phosphodiester bond formation during DNA synthesis. nih.gov By binding to these essential cations, inhibitors can modulate polymerase activity. nih.govacs.org

Derivatives of 2-hydroxyisoquinoline-1,3(2H,4H)-dione have been tested as inhibitors of DNA polymerase functions. acs.org Specifically, within the context of HIV, certain subtypes of these compounds have demonstrated inhibitory activity against the DNA polymerase function of reverse transcriptase, in addition to their effects on the RNase H domain. nih.gov This indicates that while some derivatives can be highly selective for the RNase H domain, others can dually inhibit both active sites of the reverse transcriptase enzyme. nih.gov

Enzyme Inhibition Studies Beyond Viral Targets

The inhibitory activity of this compound derivatives is not limited to viral enzymes like HIV integrase, reverse transcriptase, or HCV polymerase. The core mechanism of action—targeting the divalent cation-coordinating active sites of nucleotidyltransferase superfamily enzymes—gives them a broader spectrum of potential targets. asm.org This superfamily includes not only viral enzymes but also bacterial and human enzymes such as E. coli RNase H, human RNase H, and the RuvC Holliday junction resolvase. asm.org

This broader potential has been demonstrated in studies against other pathogens. A screen of inhibitors targeting the nucleotidyltransferase superfamily, which included compounds structurally related to those targeting HIV RNase H and integrase, identified several that effectively suppress Herpes Simplex Virus (HSV) replication. asm.org Five compounds from two chemical families inhibited HSV replication as effectively as the approved drug acyclovir, with 50% effective concentration (EC50) values as low as 0.22 µM and minimal cytotoxicity. asm.org These findings underscore that the this compound scaffold and related structures that chelate metal ions in enzyme active sites have potential applications beyond their initial antiviral targets.

Type I Fatty Acid Synthase (FAS) Inhibition

In addition to their role in the HIF pathway, certain quinoline (B57606) derivatives have been identified as inhibitors of Type I Fatty Acid Synthase (FAS). FAS is a key enzyme in the synthesis of fatty acids and is overexpressed in various cancers, making it a target for therapeutic intervention. wikipedia.orgnih.govbiorxiv.org A series of 3-aryl-4-hydroxyquinolin-2(1H)-ones, which share a core structure with this compound, have been synthesized and shown to possess FAS inhibitory activity. nih.gov Structure-activity relationship (SAR) studies on these compounds have led to a significant increase in potency, with some derivatives exhibiting IC50 values below 20 nM. nih.gov

Compound Class Target Initial Potency (IC50) Optimized Potency (IC50)
3-aryl-4-hydroxyquinolin-2(1H)-onesType I Fatty Acid Synthase (FAS)1.4 µM nih.gov< 20 nM nih.gov

Neuropharmacological and Receptor Ligand Studies

The isoquinoline scaffold is a versatile structure that has been explored for its potential in developing treatments for neurological conditions and for its interaction with various receptors in the central nervous system.

Quinoline and isoquinoline derivatives are being investigated as precursors for new drugs to treat neurological disorders. nih.govresearchgate.net Their potential stems from various mechanisms, including antioxidant properties that could offer neuroprotection against conditions like Parkinson's disease. nih.gov Some tetrahydroisoquinoline derivatives have demonstrated neuroprotective and neurorestorative actions. unica.it Furthermore, certain prolyl hydroxylase inhibitors based on the this compound structure are being explored for their therapeutic potential in treating neurological disorders associated with anemia. google.com One study showed that a selective HIF prolyl hydroxylase inhibitor, 2-(1-chloro-4-hydroxyisoquinoline-3-carboxamido) acetic acid (IOX3), was neuroprotective when administered before transient focal cerebral ischemia in mice, partly due to the protection of the blood-brain barrier. nih.gov

The this compound framework has been incorporated into the design of ligands for opioid receptors. A series of analogues based on 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3′-carboxamido)morphinan were synthesized and evaluated for their activity at the mu opioid receptor (MOR). nih.gov These studies revealed that substitutions on the isoquinoline ring significantly influence the selectivity and efficacy of the ligands. nih.gov Specifically, modifications at the 1'- and/or 4'-positions of the isoquinoline ring helped in retaining or even improving selectivity for the MOR over the kappa opioid receptor. nih.gov This line of research provides valuable insights for the future development of MOR selective ligands based on the NAQ (naltrexone-isoquinoline carboxamide) structure. nih.gov

Compound Series Receptor Target Key Findings Implication
17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3′-carboxamido)morphinan analoguesMu Opioid Receptor (MOR)Substitutions at the 1'- and 4'-positions of the isoquinoline ring retained or improved MOR selectivity. nih.govProvides a basis for designing MOR selective ligands with potential therapeutic applications. nih.gov
2-(1-chloro-4-hydroxyisoquinoline-3-carboxamido) acetic acid (IOX3)HIF Prolyl HydroxylasesNeuroprotective in a mouse model of cerebral ischemia when given 24 hours prior to the event. nih.govPotential for developing treatments for ischemic stroke. nih.gov

Opioid Receptor Ligand Design and Characterization

Mu Opioid Receptor (MOR) Selectivity and Efficacy

Derivatives of this compound have been synthesized and evaluated for their activity at the mu opioid receptor (MOR), a primary target for many opioid analgesics. nih.gov Research into a series of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3′-carboxamido)morphinan (NAQ) analogues has provided significant insights into their structure-activity relationship (SAR) at the MOR. nih.gov

A critical factor for MOR selectivity in these compounds was found to be a two-atom spacer and an aromatic side chain. nih.gov Substitutions on the isoquinoline ring play a crucial role in determining both selectivity and efficacy. Specifically, substitutions at the 1′- and/or 4′-positions of the isoquinoline ring either maintained or enhanced MOR selectivity over the kappa opioid receptor (KOR) and retained a significant (over 20-fold) selectivity for the MOR over the delta opioid receptor (DOR). nih.gov

In contrast, substitutions at the 6′- and/or 7′-positions of the isoquinoline ring led to a decrease in both MOR selectivity and efficacy. nih.gov Within this series of NAQ analogues, certain compounds demonstrated notable properties. For instance, compound 4 was identified as the most efficacious MOR ligand in the series, behaving as a full agonist in vivo, with its effects primarily mediated by the MOR. nih.govgoogle.com This compound was found to be more potent but less efficacious than morphine, while exhibiting similar potency and efficacy to buprenorphine. nih.gov

CompoundMOR Selectivity over KORMOR Selectivity over DOREfficacy at MOR
Substitutions at 1'- and/or 4'-position Maintained or Improved>20-foldRetained
Substitutions at 6'- and/or 7'-position ReducedReducedReduced
Compound 4 >10-fold>15-foldFull Agonist
Compound 11 Similar to naltrexone (B1662487) and NAQLess than naltrexone and NAQPartial Agonist/Antagonist
Kappa and Delta Opioid Receptor Interactions

The interaction of this compound derivatives with kappa (KOR) and delta (DOR) opioid receptors is largely defined by their selectivity for the mu opioid receptor (MOR). As mentioned, substitutions at the 1′- and/or 4′-positions of the isoquinoline ring in NAQ analogues preserved a strong preference for the MOR over both the KOR and DOR. nih.gov This indicates that these positions are key for maintaining MOR selectivity.

Conversely, modifications at the 6′- and/or 7′-positions diminished this selectivity, suggesting these sites are important for the differential binding to the three opioid receptor subtypes. nih.gov Further studies on 14-heteroaromatic substituted naltrexone derivatives have shown a fascinating ability to switch the pharmacological profile from MOR selective to MOR/KOR dual selective. nih.gov This highlights the tunability of the isoquinoline scaffold for achieving desired receptor interaction profiles. For example, ligand 10 from this series was identified as a MOR/KOR dual selective compound. nih.gov

Compound 11 , another NAQ analogue, displayed less MOR/DOR functional selectivity compared to naltrexone and NAQ, and its MOR/KOR functional selectivity was similar to that of naltrexone and NAQ. nih.gov The partial agonism of compound 11 was found to be an effect mediated by all three opioid receptors. google.com

Antagonistic Properties and Dependence Modulation

Certain this compound derivatives have demonstrated antagonistic properties at opioid receptors, which could have implications for modulating opioid dependence. Compound 11 , from the NAQ analogue series, was found to act as an antagonist when tested against morphine in a warm-water tail immersion assay. nih.gov Notably, this compound produced significantly less severe withdrawal symptoms in morphine-dependent mice compared to naltrexone, a commonly used opioid antagonist. nih.gov

The parent compound of this series, NAQ, itself exhibited characteristics of a low-efficacy MOR partial agonist. nih.gov This profile suggests that NAQ could be a safer therapeutic option for managing opioid withdrawal or dependence. nih.gov Its effects in mitigating morphine withdrawal-associated depression of intracranial self-stimulation (ICSS) were comparable to nalbuphine. nih.gov It is proposed that the delta opioid receptor (DOR) activation, where NAQ shows moderate potency and efficacy, might also be involved in the development of morphine dependence. nih.gov

Broad-Spectrum Biological Activities

Beyond their interactions with opioid receptors, derivatives of this compound have been investigated for a variety of other biological activities. These studies have revealed potential therapeutic applications stemming from their antioxidant, anti-inflammatory, and antimicrobial properties.

Antioxidant Properties and Oxidative Stress Mitigation

Several studies have highlighted the antioxidant potential of this compound derivatives. ontosight.aismolecule.com Antioxidants are crucial for mitigating oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.govresearchgate.netresearchgate.net This stress can lead to cellular damage and is implicated in a variety of diseases. ontosight.ainih.govresearchgate.net

One particular derivative, 4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline, is noted for its potential to reduce oxidative stress. ontosight.ai The hydroxyl groups present in its structure are believed to contribute to its antioxidant effects, which could be beneficial in protecting cells from oxidative damage. ontosight.ai The mechanism by which antioxidants like this compound derivatives may work is by scavenging free radicals and converting them into more stable molecules. nih.gov

However, the antioxidant or pro-oxidant effect of these compounds can be influenced by their molecular structure and their distribution within a biological system. nih.gov For instance, the presence of electron-attracting groups can alter the antioxidant activity of 4-hydroxyquinoline (B1666331) derivatives. nih.gov

Anti-inflammatory Efficacy

The isoquinoline scaffold is present in many natural compounds that exhibit anti-inflammatory effects. researchgate.net Research has shown that certain this compound derivatives possess anti-inflammatory properties. ontosight.aismolecule.com Chronic inflammation is a key factor in a number of diseases, and compounds that can modulate the inflammatory response are of significant therapeutic interest. ontosight.ai

One study demonstrated that a specific isoquinoline compound, referred to as compound 4 , dose-dependently inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in a murine macrophage cell line. tandfonline.com The IC50 value for this inhibition was approximately 30 µM. tandfonline.com Furthermore, this compound was found to inhibit the production of IL-10 in peripheral blood mononuclear cells with an IC50 value of around 50 µM and also inhibited the activity of COX-2, an enzyme involved in the inflammatory pathway, at concentrations greater than 1 µM. tandfonline.com

CompoundTargetEffectIC50 Value
Isoquinoline Compound 4 TNF-α and IL-6 productionInhibition~30 µM
IL-10 productionInhibition~50 µM
COX-2 activityInhibition>1 µM

Antimicrobial and Antifungal Investigations

The isoquinoline core is a structural feature of many compounds with a broad range of pharmacological activities, including antimicrobial and antifungal effects. researchgate.net This has led to investigations into the potential of this compound derivatives as novel antimicrobial agents. ontosight.aismolecule.com The development of new antimicrobial and antifungal drugs is a critical area of research due to the increasing prevalence of drug-resistant pathogens.

While specific data on the antimicrobial and antifungal activity of this compound itself is limited in the provided context, the broader class of isoquinoline derivatives has been shown to possess antibacterial and antifungal properties. researchgate.net This suggests that the this compound scaffold could serve as a valuable starting point for the design and synthesis of new antimicrobial and antifungal compounds.

Antidiabetic Research (via 4-Hydroxyisoleucine (B15566) Analogues)

The non-proteinogenic amino acid 4-hydroxyisoleucine, originally isolated from fenugreek seeds, has been identified as a potent insulinotropic agent. nih.gov This has spurred research into its analogues as potential treatments for diabetes. 4-Hydroxyisoleucine has been shown to potentiate insulin (B600854) secretion in a glucose-dependent manner, a desirable trait for antidiabetic agents as it minimizes the risk of hypoglycemia. nih.gov The effect is observed in both rat and human islets of Langerhans and is more pronounced at higher glucose concentrations. nih.gov

Studies have demonstrated that the antidiabetic effects of 4-hydroxyisoleucine are, at least in part, due to a direct stimulatory effect on pancreatic B cells. nih.gov In non-insulin-dependent diabetic (NIDD) rats, administration of 4-hydroxyisoleucine was found to partially restore the glucose-induced insulin response, reduce basal hyperglycemia, and decrease basal insulinemia. nih.gov The mechanism of action is distinct from other insulin secretagogues like leucine (B10760876) or tolbutamide. nih.gov

Computational studies have further elucidated the antidiabetic potential of 4-hydroxyisoleucine derivatives. explorationpub.com Molecular docking studies have shown that these derivatives can act as multitarget antidiabetic agents by inhibiting enzymes such as α-glucosidase and α-amylase. explorationpub.com For instance, the derivative 4HILe-4 has been identified as a promising α-glucosidase inhibitor, which would slow the digestion of carbohydrates and reduce postprandial hyperglycemia. explorationpub.com The synthesis of dipeptide derivatives of 4-hydroxyisoleucine has also been explored, with some compounds like GLY-L-4-OHIL showing notable antidiabetic activity. openaccessjournals.com

Table 1: Antidiabetic Activity of 4-Hydroxyisoleucine and its Analogues
Compound/DerivativeObserved ActivityMechanism of Action
4-Hydroxyisoleucine Potentiates glucose-induced insulin secretion. nih.gov Reduces basal hyperglycemia and insulinemia in NIDD rats. nih.govDirect stimulation of pancreatic B cells. nih.gov Inhibition of α-glucosidase and α-amylase. explorationpub.com
4HILe-4 Potent binding interactions with α-glucosidase. explorationpub.comα-glucosidase inhibition. explorationpub.com
GLY-L-4-OHIL Improved antidiabetic activity compared to other dipeptide derivatives. openaccessjournals.comNot specified.

Cholesterol-Lowering and Antihyperglycemic Potential

Beyond its effects on insulin secretion, 4-hydroxyisoleucine has demonstrated significant potential in managing dyslipidemia and hyperglycemia. nih.gov In a study using a dyslipidemic hamster model, 4-hydroxyisoleucine isolated from fenugreek seeds led to a significant decrease in plasma triglyceride levels by 33%, total cholesterol by 22%, and free fatty acids by 14%. nih.gov This was accompanied by a 39% increase in the HDL-C/TC ratio, indicating a favorable impact on the lipid profile. nih.gov

The antihyperglycemic activity of novel derivatives of 4-hydroxyisoleucine has been investigated in vitro. nih.gov Several derivatives were found to stimulate glucose uptake in L-6 skeletal muscle cells more effectively than the parent compound. nih.gov Specifically, compounds 7 and 11 from the study were shown to enhance the translocation of insulin-sensitive glucose transporter-4 (GLUT4) in skeletal muscle cells, a key mechanism for improving glucose disposal from the bloodstream. nih.gov

Table 2: Cholesterol-Lowering and Antihyperglycemic Effects of 4-Hydroxyisoleucine Derivatives
Compound/DerivativeObserved Activity
4-Hydroxyisoleucine Decreased plasma triglycerides, total cholesterol, and free fatty acids. nih.gov Increased HDL-C/TC ratio. nih.gov
Derivatives 6, 7, 8, 10, 11 Exhibited better glucose uptake stimulatory activity than 4-hydroxyisoleucine. nih.gov
Derivatives 7 and 11 Enhanced translocation of GLUT4 in skeletal muscle cells. nih.gov

Antiplasmodial, Antileishmanial, Antidepressant, and Antiplatelet Actions

The versatile isoquinoline scaffold has been explored for a range of other pharmacological activities. nih.gov

Antiplasmodial Activity: The emergence of multidrug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. nih.gov A series of new side-chain modified 4-aminoquinolines have been synthesized and screened for their antiplasmodial activity. nih.gov Notably, compounds 20c and 30 were found to be more potent than chloroquine (B1663885) against a resistant strain (K1) of P. falciparum. nih.gov Another series of 4-aminoquinoline (B48711) derivatives also showed activity against both susceptible and resistant strains of the parasite, with compound 7 exhibiting superior in vitro activity against resistant strains compared to chloroquine. nih.gov Biophysical studies suggest that these compounds act by inhibiting heme polymerization, a critical process for the parasite's survival. nih.govnih.gov

Antileishmanial Activity: The treatment options for leishmaniasis are currently limited and associated with significant toxicity. nih.gov Research into quinoline derivatives has shown promise in this area. A 4-hydrazinoquinoline (B99260) derivative, AMQ-j, demonstrated a strong effect against Leishmania amazonensis. nih.gov Its mechanism of action is believed to involve the induction of mitochondrial dysfunction in the parasite. nih.gov Further studies revealed that AMQ-j induces morphological and biochemical changes consistent with autophagy and apoptosis-like processes in the parasite. nih.gov Another study on 4-aminoquinoline derivatives also identified AMQ-j as having potent activity against both promastigotes and amastigotes of L. amazonensis, with its action mediated by mitochondrial dysfunction and the production of reactive oxygen species. nih.gov

Antidepressant Activity: Isoquinoline derivatives have been investigated for their potential as antidepressant agents. researchgate.net A scaffold-hopping strategy based on agomelatine (B1665654) led to the design of novel 3,4-dihydroisoquinoline (B110456) compounds with antidepressant potential. researchgate.net In this study, compounds 6a-1, 6a-2, and 6a-9 showed protective effects on corticosterone-induced lesions in PC12 cells, an in vitro model of neuronal damage. researchgate.net Further research into 2-substituted 4-phenylquinolines has also demonstrated potential antidepressant activity by antagonizing reserpine-induced hypothermia in mice. nih.gov

Antiplatelet Actions: Certain isoquinoline alkaloids have been shown to influence hemocoagulation by inhibiting platelet aggregation. researchgate.net In a screening of 14 isoquinoline compounds, papaverine (B1678415) and bulbocapnine (B190701) were identified as the most potent inhibitors of arachidonic acid-induced platelet aggregation in human whole blood. researchgate.net Thienopyridine derivatives, which are structurally related to isoquinolines, such as ticlopidine (B1205844) and clopidogrel, are well-known antiplatelet drugs that act as non-competitive antagonists of the platelet adenosine (B11128) diphosphate (B83284) receptor, P2Y12.

Table 3: Diverse Pharmacological Activities of Isoquinoline and Quinoline Derivatives
ActivityCompound Class/DerivativeKey Findings
Antiplasmodial 4-Aminoquinolines (e.g., 20c, 30, 7)More potent than chloroquine against resistant P. falciparum strains. nih.govnih.gov
Antileishmanial 4-Hydrazinoquinoline (AMQ-j)Induces mitochondrial dysfunction, autophagy, and apoptosis in L. amazonensis. nih.gov
4-Aminoquinoline (AMQ-j)Mediated by mitochondrial dysfunction and reactive oxygen species production. nih.gov
Antidepressant 3,4-Dihydroisoquinolines (e.g., 6a-1, 6a-2, 6a-9)Protective effects in an in vitro model of neuronal damage. researchgate.net
2-Substituted 4-phenylquinolinesAntagonized reserpine-induced hypothermia in mice. nih.gov
Antiplatelet Isoquinoline alkaloids (Papaverine, Bulbocapnine)Potent inhibitors of arachidonic acid-induced platelet aggregation. researchgate.net
Thienopyridines (Ticlopidine, Clopidogrel)Irreversible antagonists of the P2Y12 receptor.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Key Structural Determinants for Biological Potency and Selectivity

The biological activity of 4-hydroxyisoquinoline derivatives can be finely tuned by modifying various substituents on the core structure. These modifications influence the compound's interaction with its biological target, thereby affecting its potency and selectivity.

Substituent Effects on CDK4 Inhibitory Activity

Derivatives of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione have emerged as a novel class of potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4), a key regulator of cell cycle progression. researchgate.netacs.orgacs.org SAR studies have revealed several critical structural requirements for this inhibitory activity.

A fundamental requirement for CDK4 inhibitory activity is the presence of a basic amine substituent on the aniline (B41778) ring of the 4-(phenylaminomethylene) headpiece. researchgate.netacs.org Furthermore, the introduction of an aryl or heteroaryl substituent at the C-6 position of the isoquinoline-1,3(2H,4H)-dione core significantly enhances inhibitory potency. researchgate.netacs.orgacs.org In the case of the 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-dione series, a hydroxyl group at the 3-position of the phenyl ring is crucial for activity. This activity can be further amplified by introducing substituents such as iodo, aryl, heteroaryl, t-butyl, or cyclopentyl groups at the C-6 position of the isoquinoline-1,3-dione core. researchgate.net

To address potential metabolic liabilities associated with the phenolic hydroxyl group, researchers have explored two main strategies: introducing a nitrogen atom ortho or para to the 3-hydroxyl group in the phenyl ring, or replacing the phenyl headpiece with N-substituted 2-pyridones. researchgate.net These modifications aim to improve the metabolic stability of the compounds while maintaining their potent and selective CDK4 inhibition. researchgate.net

Table 1: Substituent Effects on CDK4 Inhibitory Activity of this compound Derivatives

Compound Series Key Substituent Position Effect on CDK4 Inhibition
4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione Basic amine Aniline ring Required for activity
4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione Aryl or heteroaryl C-6 of isoquinoline (B145761) core Enhances activity
4-(Benzylaminomethylene)isoquinoline-1,3-(2H,4H)-dione 3-Hydroxyl Phenyl ring Required for activity
4-(Benzylaminomethylene)isoquinoline-1,3-(2H,4H)-dione Iodo, aryl, heteroaryl, t-butyl, or cyclopentyl C-6 of isoquinoline core Enhances activity

Influence of Aromatic and Alkyl Substitutions on Antiviral Activity

The antiviral properties of this compound derivatives, particularly against HIV-1, are significantly influenced by substitutions at various positions. For 2-hydroxyisoquinoline-1,3(2H,4H)-diones, which can act as dual inhibitors of HIV-1 integrase (IN) and reverse transcriptase (RT), the introduction of lipophilic alkyl moieties at position 4 has been shown to increase selectivity for integrase inhibition. brieflands.comnih.gov

Furthermore, the antiviral activity of certain 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives is affected by aryl substitutions. For instance, in a series of C6-substituted analogs, the presence of a benzyl (B1604629) or biarylmethyl group at this position can confer potent and selective RNase H inhibition, with some biaryl-substituted compounds demonstrating significant antiviral activity. acs.org The nature and position of these substitutions are critical in determining the dual inhibitory potential against both integrase and the RNase H function of reverse transcriptase. brieflands.comnih.gov

Impact of Carboxamido Chains on Integrase Inhibition

The introduction of carboxamido chains at position 4 of the 2-hydroxyisoquinoline-1,3(2H,4H)-dione scaffold has proven to be a highly effective strategy for enhancing HIV-1 integrase inhibitory activity. acs.orgbrieflands.comnih.gov This modification has led to the development of compounds with low micromolar anti-HIV-1 activities. brieflands.comnih.gov

SAR studies have shown that while phenyl and benzyl groups on the 4-carboxamido function are effective, they can be successfully replaced by n-alkyl groups. researchgate.netscholarsresearchlibrary.com Interestingly, an optimal alkyl chain length of six carbons has been identified, resulting in a biological profile and a high barrier to resistance comparable to compounds bearing a 4-fluorobenzyl group. researchgate.net This finding highlights the importance of the lipophilicity and spatial arrangement of the substituent at this position for effective interaction with the integrase enzyme.

Role of Electron-Withdrawing Groups in Biological Efficacy

The electronic properties of substituents play a crucial role in the biological efficacy of this compound derivatives. The introduction of electron-withdrawing groups can significantly impact their antiviral and anticancer activities.

In the context of anti-HIV-1 activity, the presence of an electron-withdrawing group, such as a nitro group at position 7 of the 2-hydroxyisoquinoline-1,3(2H,4H)-dione scaffold, has been shown to be beneficial, leading to compounds with nanomolar anti-HIV-1 activities. brieflands.com Similarly, for 1,2-dihydroisoquinoline (B1215523) derivatives, those with a 7-nitro group exhibited significant integrase inhibitory activity, with IC50 values in the low micromolar range. nih.gov Conversely, the presence of electron-withdrawing groups like cyano, nitro, or fluoro at the para-position of the phenyl ring of amines used in the synthesis of certain dihydroisoquinolines can lead to lower product yields, likely due to a reduction in the nucleophilicity of the amino group. nih.gov

In the realm of antimicrobial activity, ortho substitution of electron-withdrawing groups, such as a fluorine atom, on an N-substituted aryl group of isoquinoline derivatives has been found to enhance their activity against certain fungi. arabjchem.org

Structural Features for Opioid Receptor Affinity and Selectivity

Derivatives of this compound have also been explored as ligands for opioid receptors. SAR studies on 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3′-carboxamido)morphinan analogues have revealed key structural features governing their affinity and selectivity for the mu-opioid receptor (MOR). nih.gov

A two-atom spacer and an aromatic side chain were found to be optimal for MOR selectivity. nih.gov Substitutions at the 1'- and/or 4'-position of the isoquinoline ring either maintained or improved MOR selectivity over the kappa-opioid receptor (KOR), while substitutions at the 6'- and/or 7'-position reduced both MOR selectivity and efficacy. nih.gov Specifically, the introduction of a 6'-nitro group was shown to play a crucial role in the observed binding affinities and selectivity, with its orientation varying significantly within the different "address" domains of the opioid receptors. nih.gov

Computational Approaches to SAR/QSAR Modeling

Computational methods are increasingly employed to complement experimental SAR studies and to develop predictive QSAR models for this compound derivatives. These approaches provide valuable insights into the structural requirements for biological activity and aid in the design of new, more potent compounds.

For 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as CDK4 inhibitors, QSAR studies have been performed using methods such as multiple linear regression (MLR), support vector machine (SVM), and local lazy regression (LLR). nih.gov These models have demonstrated the ability to predict the inhibitory activity of these compounds. Furthermore, three-dimensional QSAR (3D-QSAR) studies, including comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), have been conducted. cncb.ac.cn These studies, guided by molecular docking into the ATP binding site of a CDK4 homology model, have provided contour maps that delineate the structural features favorable for CDK4 inhibitory activity. cncb.ac.cn

In the context of HIV-1 integrase inhibitors, molecular docking studies have been used to understand the binding modes of 4-substituted 2-hydroxyisoquinoline-1,3(2H,4H)-diones and to explain the observed inhibitory activities. researchgate.net For instance, docking studies helped to rationalize the slightly improved integrase inhibitory activities of 4-pentyl and 4-(3-phenylpropyl)-2-hydroxyisoquinoline-1,3(2H,4H)-diones. researchgate.net Similarly, for 1,2-dihydroisoquinolines, molecular docking has been used to show strong interactions with the integrase protein, corroborating the results of antiviral and strand transfer inhibition assays. nih.gov

These computational approaches not only help in understanding the SAR of existing compounds but also serve as powerful tools for the in silico screening and design of novel this compound derivatives with desired biological activities. nih.govnih.gov

Multivariate Analysis for Enzyme Inhibition Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity. For derivatives of the isoquinoline family, particularly 2-hydroxyisoquinoline-1,3-diones, multivariate analysis has been instrumental in predicting their enzyme inhibition capabilities, most notably against HIV-1 reverse transcriptase (RT).

A key study developed 2D and 3D-QSAR models for a series of 28 HID molecules to predict their inhibitory concentration (pIC50). researchgate.net The 2D-QSAR approach utilized methods such as Principal Component Analysis (PCA), Multiple Linear Regression (RLM), and Nonlinear Regression (RNLM). The 3D-QSAR analysis employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) on a training set of 24 compounds. researchgate.net These models yielded statistically significant results, demonstrating their predictive power. The quality of the models was validated by their high correlation coefficients, indicating a strong relationship between the structural descriptors and the observed biological activity. researchgate.net

The results from these QSAR studies are crucial for understanding which structural modifications are likely to enhance the inhibitory activity of this class of compounds, thereby guiding the synthesis of new, more effective enzyme inhibitors.

Statistical Results of QSAR Models for 2-Hydroxyisoquinoline-1,3-Dione Derivatives researchgate.net
ModelParameterValue
RLM (2D-QSAR)0.88
R²test0.86
RNLM (2D-QSAR)0.897
R²test0.908
CoMFA (3D-QSAR)0.791
0.974
CoMSIA (3D-QSAR)0.538
0.98

Docking Studies and Ligand-Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme, to form a stable complex. This method has been extensively applied to this compound derivatives to elucidate their binding modes and interactions with target enzymes.

Studies on 2-hydroxyisoquinoline-1,3-dione (HID) analogues as inhibitors of HIV-1 Reverse Transcriptase (RT) have used docking to explore their interactions within the enzyme's active sites. Specifically, docking simulations were performed in the RNase H active site and the non-nucleoside inhibitor (NNRTI) binding pocket. nih.govresearchgate.net The results revealed that these compounds could bind effectively in both sites, with calculated docking scores indicating strong binding affinity. For instance, neutral forms of certain HID derivatives showed better binding scores in the hydrophobic NNRTI pocket compared to their deprotonated forms. nih.gov

The docking poses identified key amino acid residues responsible for the interaction. The analysis of these ligand-enzyme interactions is fundamental for understanding the mechanism of inhibition and for the rational design of derivatives with improved binding affinity and selectivity. For example, a study on the inhibitor YLC2-155, a HID-based compound, used X-ray crystallography and molecular modeling to confirm that it binds at the RNase H active site in multiple conformations. nih.gov

Calculated Docking Scores for HID Analogues in HIV-1 RT Binding Pockets nih.gov
CompoundBinding PocketDocking Score (kcal/mol)
Delavirdine (Reference)NNRTI Pocket-11.209
Compound 8cNNRTI Pocket (Neutral)-9.488
RNase H Active Site-8.706
Compound 9cNNRTI Pocket (Neutral)-9.797
RNase H Active Site-8.428

Pharmacophore Elucidation for Drug Design

A pharmacophore is an abstract representation of the molecular features that are essential for a molecule to interact with a specific biological target. Elucidating the pharmacophore of a class of inhibitors is a critical step in drug design, enabling the virtual screening of large compound libraries and the design of novel molecules with desired biological activity.

For this compound derivatives, particularly the 2-hydroxyisoquinoline-1,3-diones (HIDs), the key pharmacophoric features are well-defined by their mechanism of action. HIDs are known to be active site-directed inhibitors that function by chelating divalent metal ions (like Mg²⁺ or Mn²⁺) that are essential for the catalytic activity of enzymes such as HIV integrase and RNase H. nih.govresearchgate.net

The core pharmacophore of these inhibitors consists of:

The 2-hydroxyisoquinoline-1,3-dione scaffold.

The specific arrangement of the hydroxyl and two carbonyl oxygen atoms, which act as a metal-binding pharmacophore. This arrangement allows for the effective chelation of the two metal ions present in the enzyme's active site.

This understanding of the essential structural features allows researchers to design new derivatives by modifying other parts of the molecule to improve properties like solubility, cell permeability, and binding affinity, while preserving the core pharmacophoric triad (B1167595) required for enzyme inhibition.

Molecular Dynamics Simulation for Receptor Binding

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. This technique is invaluable for understanding the stability of ligand-receptor complexes and the dynamic nature of their interactions.

MD simulations have been employed to study the binding of isoquinoline and quinoline (B57606) derivatives to their respective enzyme targets. researchgate.netnih.govnih.gov For instance, a 20-nanosecond MD simulation was performed on selected 2-hydroxyisoquinoline-1,3-dione compounds bound to their target enzyme to ensure the stability of the complex over time. researchgate.net

In a study of novel quinoline derivatives as protease inhibitors, MD simulations were used to analyze and compare the stability of the enzyme-ligand complex with a reference drug. nih.gov The analysis focused on several parameters:

Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein-ligand complex.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of individual amino acid residues in the binding site.

Solvent Accessible Surface Area (SASA): To measure changes in the compactness of the complex upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of crucial hydrogen bonds that stabilize the complex.

These simulations confirmed that the designed compounds could form stable and compact complexes with their target enzyme, validating the docking results and providing a dynamic picture of the binding event. nih.gov Such insights are crucial for confirming the inhibitory potential of designed molecules and understanding the atomistic details of their interaction with the receptor.

Physicochemical and Theoretical Investigations

Tautomerism and Isomerism Studies

The tautomeric and isomeric characteristics of 4-hydroxyisoquinoline are a central aspect of its chemical behavior. These studies explore the delicate balance between different structural forms and their interconversion.

This compound exists in a tautomeric equilibrium between its hydroxy and oxo (or keto) forms. The position of this equilibrium is significantly influenced by the molecular environment. The fusion of a benzene (B151609) ring to a heterocyclic ring, as seen in isoquinoline (B145761) derivatives, generally leads to a pronounced stabilization of the oxo tautomer compared to their parent heterocyclic compounds like 2-pyridinone. nih.govacs.org This stabilization is a key feature of the oxo-hydroxy tautomerism in these systems.

Experimental studies using matrix-isolation techniques have shown that the observed population ratios of the oxo and hydroxy tautomers in an argon matrix reflect the gas-phase equilibria. nih.govacs.org These experimental findings are well-reproduced by high-level theoretical calculations. nih.govacs.org

A noteworthy characteristic of many quinoline (B57606) and isoquinoline derivatives is their ability to undergo a UV-induced phototautomeric reaction. nih.govacs.org This process involves the transformation of the more stable oxo form into the hydroxy tautomer upon irradiation with UV light. nih.govacs.org This photochromic behavior allows for the selective population of the hydroxy tautomer, which in turn facilitates the separation and individual characterization of the IR spectra of both tautomers. nih.govacs.org This phenomenon has been observed for a range of related compounds, highlighting a general trend in their photochemical behavior. nih.govacs.org

Computational chemistry plays a crucial role in understanding and predicting the tautomeric forms of this compound and related compounds. Theoretical calculations have been instrumental in corroborating experimental findings and providing deeper insights into the factors governing tautomeric stability.

High-level ab initio methods, such as QCISD and QCISD(T), have successfully reproduced the experimentally observed tautomeric equilibria in the gas phase. nih.govacs.org These methods provide accurate relative energies of the different tautomers, confirming the greater stability of the oxo form in many cases.

Density Functional Theory (DFT) has also been widely applied to study the tautomerism of hydroxyquinolines and their derivatives. researchgate.netresearchgate.net For instance, calculations at the B3LYP/6-311++G(d,p) level have been used to investigate the predominant tautomeric forms of 4-hydroxyquinoline (B1666331) derivatives in both the gas phase and in various solvents. researchgate.net These studies often employ continuum models like the Polarizable Continuum Model (PCM) to account for solvent effects. researchgate.netresearchgate.net The results from these computational studies help in rationalizing the observed experimental behavior and in predicting the properties of yet-to-be-synthesized derivatives.

Electronic Structure and Bonding Analysis

The electronic structure and bonding of this compound are fundamental to its reactivity and physical properties. Advanced theoretical methods have been employed to provide a detailed picture of its electronic landscape.

Ab initio molecular orbital theory provides a rigorous framework for studying the electronic structure of molecules from first principles. wiley.comlibretexts.org While specific high-level ab initio studies focused solely on this compound are not extensively detailed in the provided context, the application of methods like QCISD and QCISD(T) to the broader class of hydroxyquinolines and isoquinolines demonstrates the power of this approach. nih.govacs.org These methods are capable of providing accurate predictions of molecular properties, including the relative energies of tautomers and the enthalpies of formation of different isomers. researchgate.net For instance, the G3//B3LYP composite method has been used to calculate the enthalpies of formation for the keto tautomers of various hydroxyisoquinoline derivatives. researchgate.net

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the electronic structure and properties of molecules like this compound. nih.gov DFT methods, such as B3LYP, are frequently used to optimize molecular geometries, calculate vibrational frequencies, and predict various electronic properties. researchgate.netnih.gov

DFT studies have been instrumental in analyzing the tautomeric equilibria and have shown that the choice of functional and basis set can influence the predicted outcomes. researchgate.netresearchgate.net For example, DFT calculations have been used to study the stability of different tautomers of 4-hydroxyquinazoline (B93491) in both the gas phase and in water, showing good agreement with experimental results. researchgate.net Furthermore, DFT combined with Natural Bond Orbital (NBO) analysis can provide insights into charge distributions and intramolecular interactions, which are crucial for understanding the stability and reactivity of different tautomeric forms. researchgate.net Time-dependent DFT (TD-DFT) is another valuable tool used to study excited-state properties and has been applied to investigate excited-state proton transfer (ESPT) reactions in related systems. diva-portal.orgrsc.org

Intramolecular Hydrogen Bonding and Conformational Studies

The presence of both a hydrogen bond donor (the hydroxyl group) and an acceptor (the nitrogen atom) in close proximity within the this compound molecule allows for the formation of intramolecular hydrogen bonds. These non-covalent interactions play a crucial role in determining the molecule's preferred three-dimensional shape, or conformation.

In nonpolar organic solvents, spectroscopic evidence suggests that this compound primarily exists in its hydroxy form. researchgate.net The orientation of the hydroxyl group relative to the rest of the molecule can lead to different conformers. For instance, in 3-phenyl-4-hydroxyisoquinoline, the splitting of the hydroxyl (OH) band in the infrared (IR) spectrum has been attributed to the presence of both S-cis and S-trans conformers, which are defined by the orientation of the OH group relative to the phenyl ring. researchgate.net The formation of an intramolecular hydrogen bond is observed in the cis form of this derivative. researchgate.net This intramolecular hydrogen bonding can stabilize specific conformational arrangements.

Computational studies on related systems, such as substituted arylamide oligomers, have shown that the number of conformations stabilized by intramolecular hydrogen bonds decreases significantly when moving from non-protic (non-hydrogen-bonding) to protic (hydrogen-bonding) solvents. researchgate.net This is because the solvent molecules can compete with the intramolecular interactions by forming intermolecular hydrogen bonds. Theoretical calculations have also been employed to study the conformational preferences of similar molecules, highlighting the delicate balance between steric effects and the stabilizing influence of intramolecular hydrogen bonds. ustc.edu.cnnih.gov

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited-state intramolecular proton transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule after it has absorbed light and been promoted to an electronically excited state. This phenomenon is often observed in molecules that contain both a proton donor and a proton acceptor group linked by an intramolecular hydrogen bond.

In the case of this compound and its derivatives, the hydroxyl group can act as the proton donor and the nitrogen atom as the proton acceptor. Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the nitrogen atom can increase, facilitating the transfer of the proton. acs.orgnih.gov This process leads to the formation of a transient tautomeric species (a keto form) in the excited state, which then relaxes back to the ground state, often with the emission of light (fluorescence) at a different wavelength than the initial absorption. This results in a large separation between the absorption and emission maxima, known as a large Stokes shift. acs.org

Theoretical calculations, such as those using Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), are instrumental in elucidating the mechanism of ESIPT. acs.orgresearchgate.net These studies can map the potential energy surfaces of the molecule in both its ground and excited states, revealing the energy barriers and feasibility of the proton transfer process. acs.org For example, calculations have shown that for some molecules, the intramolecular proton transfer is not feasible in the ground state but becomes favorable in the excited state. acs.org The ESIPT process is a key area of research due to its potential applications in fluorescent probes, molecular sensors, and photostabilizers. nih.gov

Thermochemical Properties and Stability Calculations

The thermochemical properties of this compound, such as its enthalpy of formation, provide crucial information about its intrinsic stability. Computational methods, including high-level ab initio molecular orbital theories like G3(MP2) and CBS-QB3, have been used to calculate these properties for isoquinoline and its hydroxy derivatives. researchgate.net

These theoretical calculations aim to predict the gas-phase enthalpies of formation, which can then be compared with available experimental data to validate the computational models. researchgate.net For a set of related compounds, including hydroxyquinolines, the calculated enthalpies of formation have shown good agreement with experimental values, with mean absolute deviations in the range of a few kJ/mol. researchgate.net

Such calculations also allow for the investigation of the relative thermodynamic stabilities of different isomers. For example, the stability of this compound can be compared to other hydroxyisoquinoline isomers. researchgate.net This information is valuable for understanding the energetics of isomerization reactions and predicting the most stable forms of these compounds under different conditions. Furthermore, these computational approaches can be used to determine other important properties like proton affinities, adiabatic ionization energies, and electron affinities. researchgate.net

Table 1: Calculated Thermochemical Data for Isoquinoline Derivatives

CompoundMethodCalculated Enthalpy of Formation (kJ/mol)
IsoquinolineG3(MP2)//B3LYPData not available in search results
1-HydroxyisoquinolineG3(MP2)//B3LYPData not available in search results
5-HydroxyisoquinolineG3(MP2)//B3LYPData not available in search results
1,5-DihydroxyisoquinolineG3(MP2)//B3LYPData not available in search results

Spectroscopic Elucidation of Molecular Structures and Interactions

Spectroscopic techniques are indispensable tools for characterizing the structure, bonding, and interactions of this compound and its derivatives at the molecular level.

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for studying molecules with unpaired electrons, such as radicals and certain metal complexes. In the context of this compound, ESR can be employed to investigate redox processes and interactions with metal ions.

For instance, in a process analogous to the oxidation of hydroquinone (B1673460), the hydroxyl group of this compound could potentially be oxidized to a semiquinone radical. ESR spectroscopy can detect and characterize such radical intermediates. nih.gov Studies on the copper-mediated oxidation of hydroquinone have used ESR to observe the formation of semiquinone anion radicals. nih.gov

Furthermore, the nitrogen and oxygen atoms in this compound can act as binding sites for metal ions. The formation of metal complexes can be studied using ESR if the metal ion is paramagnetic, such as Cu(II). The preparation of copper(II) complexes with hydroxyisoquinoline has been reported, and these complexes can be characterized by various spectroscopic methods, including ESR, to understand the coordination environment of the metal ion. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique to study the electronic transitions in molecules and can provide valuable information about the different tautomeric forms of this compound in solution. Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. For this compound, the main tautomeric equilibrium is between the hydroxy (enol) form and the keto (amide) form.

Studies on related hydroxyquinolines have shown that the position of the absorption maxima in the UV spectrum is sensitive to the tautomeric form present. researchgate.net The electronic spectra of the neutral and ionic forms of this compound and its derivatives have been interpreted using molecular orbital methods. researchgate.net These studies help to understand how factors like the introduction of substituents, protonation of the ring nitrogen, and ionization of the hydroxyl group affect the electronic structure and, consequently, the UV absorption spectra. researchgate.net The presence of different tautomers in solution can be influenced by solvent polarity, and UV spectroscopy can be used to monitor these equilibria. ias.ac.inresearchgate.net

Infrared (IR) spectroscopy probes the vibrational modes of a molecule and is a highly effective tool for conformational analysis and studying hydrogen bonding. The frequencies of the vibrational bands in an IR spectrum are characteristic of specific functional groups and their local environment. nih.govspecac.com

For this compound, the stretching vibration of the hydroxyl (O-H) group is particularly informative. In dilute solutions of nonpolar solvents like carbon tetrachloride (CCl4), where intermolecular hydrogen bonding is minimized, the O-H stretching band can reveal the presence of intramolecular hydrogen bonds. researchgate.net The position and shape of this band can indicate whether the hydroxyl group is "free" or involved in hydrogen bonding with the nitrogen atom. researchgate.net

In some cases, the presence of multiple conformers can lead to the splitting of the O-H band. researchgate.net IR spectroscopy has been used to conclude that in dilute CCl4 solutions, this compound exists predominantly in the phenol (B47542) (hydroxy) form. researchgate.netresearchgate.net The technique can also be used to study the formation of strong intermolecular hydrogen bonds at higher concentrations. researchgate.net By comparing experimental IR spectra with those simulated using quantum-mechanical calculations, a detailed assignment of the observed absorption bands to specific vibrational modes can be achieved, providing a deeper understanding of the molecular structure. ifpan.edu.pl

Table 2: Key Infrared Absorption Bands for this compound and Related Compounds

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)Significance for this compound
O-HStretching3200 - 3600Indicates the presence and hydrogen bonding state of the hydroxyl group. specac.comresearchgate.net
N-HStretching3300 - 3500Would indicate the presence of the keto tautomer. specac.com
C=OStretching1630 - 1680A strong band in this region would be evidence for the keto tautomer. spectroscopyonline.com
C=NStretching~1600Part of the isoquinoline ring system vibrations.
Aromatic C-HStretching>3000Characteristic of the aromatic rings.
Aromatic C=CStretching1400 - 1600Characteristic of the aromatic rings.

Mass Spectrometry for Reaction Pathway Elucidation

Mass spectrometry has proven to be an invaluable tool for elucidating the complex reaction pathways of isoquinoline derivatives. Through various advanced techniques, researchers can probe the gas-phase behavior of these molecules, providing insights into their fragmentation patterns and structural characteristics. This section focuses on the application of mass spectrometry to understand the reaction pathways of this compound and its derivatives.

Gas-Phase Dissociation Pathways

The study of gas-phase dissociation pathways provides fundamental information about the stability and reactivity of ions derived from a parent molecule. In the context of substituted 4-hydroxyisoquinolines, collision-induced dissociation (CID) experiments in ion trap and triple quadrupole mass spectrometers have revealed unusual and favored formation of carboxylic acids. nih.govacs.orgdshs-koeln.de

For instance, the protonated molecule of [(1-chloro-4-hydroxy-isoquinoline-3-carbonyl)-amino]-acetic acid undergoes dissociation to yield the 1-chloro-4-hydroxy-isoquinoline-3-carboxylic acid methyleneamide cation. nih.govacs.orgdshs-koeln.de A subsequent dissociation event leads to a nominal elimination of 11 atomic mass units (u), which is the result of the loss of hydrogen cyanide (HCN) and a concurrent addition of an oxygen atom to the product ion. This process forms the protonated 1-chloro-4-hydroxy-isoquinoline-3-carboxylic acid. nih.govacs.orgdshs-koeln.de

Further tandem mass spectrometry (MS/MS) analyses of the corresponding methyl ester, 1-chloro-4-hydroxy-isoquinoline-3-carboxylic acid methyl ester, substantiated the preference for this structure under mass spectrometric conditions. This compound was observed to eliminate a methylene (B1212753) group (a loss of 14 u) upon collisional activation. nih.govacs.orgdshs-koeln.de These fragmentation patterns are crucial for the characterization of structurally related compounds and their metabolic products. nih.govacs.orgdshs-koeln.dedshs-koeln.de

A notable observation in MS3 experiments is the behavior of the major product ion of 1-chloro-4-hydroxy-isoquinoline-3-carboxylic acid. This ion, which results from the loss of a water molecule, can restore the precursor ion structure by the re-addition of H₂O. nih.govacs.orgdshs-koeln.de

Hydrogen/Deuterium (B1214612) Exchange Experiments

Hydrogen/deuterium (H/D) exchange mass spectrometry is a powerful technique used to probe the structure and dynamics of molecules. nih.gov By exchanging labile protons with deuterium atoms, researchers can gain insights into the solvent accessibility and conformation of different parts of a molecule. thermofisher.com

In the investigation of substituted 4-hydroxyisoquinolines, H/D exchange experiments have been instrumental in providing evidence for the proposed gas-phase reaction mechanisms. nih.govacs.orgdshs-koeln.de These experiments, in conjunction with other mass spectrometric techniques, help to confirm the structures of intermediates and products formed during dissociation. nih.govacs.orgdshs-koeln.de The exchange of specific hydrogen atoms for deuterium allows for the tracking of bond cleavages and rearrangements, thus solidifying the proposed dissociation pathways.

High-Resolution/High Accuracy Mass Spectrometry (MSn)

High-resolution/high-accuracy mass spectrometry (HRMS) provides precise mass measurements, which are essential for determining the elemental composition of ions. frontiersin.org When combined with multiple stages of mass analysis (MSn), it becomes a formidable tool for structural elucidation and the detailed investigation of fragmentation pathways. caltech.edu

In the study of 1-chloro-4-hydroxyisoquinoline-3-carboxylic acid, HRMS at the MSn level was employed to confirm the elemental compositions of precursor and product ions, lending further support to the proposed dissociation mechanisms. nih.govacs.orgdshs-koeln.de "Ping-pong" analyses, a type of MSn experiment (specifically MS⁷), have been utilized where a precursor ion is dissociated, and a specific product ion is isolated and then re-dissociated to regenerate the precursor ion. This cyclical process provides robust evidence for the proposed fragmentation pathways. nih.govacs.orgdshs-koeln.de The accuracy of high-resolution instruments is critical in distinguishing between isobaric species—ions with the same nominal mass but different elemental compositions—which is often necessary when elucidating complex reaction mechanisms.

Applications in Chemical Biology and Advanced Materials

Development of Fluorescent Probes for Biological Imaging

The inherent fluorescence of the isoquinoline (B145761) core, coupled with the modifiable hydroxyl group, makes 4-hydroxyisoquinoline an excellent platform for designing fluorescent probes. These probes are instrumental in real-time visualization of biological processes at the cellular and subcellular levels. The design of such probes often involves a strategy where the this compound moiety acts as the fluorophore, and a specific recognition site is attached to it. The interaction of the probe with its target analyte, such as a metal ion or a change in the microenvironment, triggers a change in the photophysical properties of the fluorophore, leading to a detectable signal.

Derivatives of this compound have been successfully employed to create sensors for various biologically significant metal ions. For instance, quinoline-based fluorescent sensors have demonstrated high selectivity and sensitivity for the detection of Fe³⁺. In one such sensor, the binding of Fe³⁺ to the quinoline (B57606) derivative leads to a significant quenching of its fluorescence, enabling the quantification of the ion. The mechanism often involves the formation of a metal-ligand complex that alters the electronic properties of the fluorophore. Similarly, fluorescent probes based on isoquinoline derivatives have been developed for the detection of Cu²⁺ and Fe³⁺, showcasing the versatility of this scaffold in sensing different metal ions.

The photophysical properties of these probes, such as their excitation and emission wavelengths, are crucial for their application in biological imaging. Researchers have synthesized quinoline-based probes with tunable photophysical properties, allowing for the rational design of molecules with specific spectral characteristics. For example, modifications to the this compound structure can shift the emission wavelength, which is particularly important for avoiding autofluorescence from biological samples and for multiplexed imaging.

Table 1: Examples of Fluorescent Probes Based on Isoquinoline/Quinoline Scaffolds

Probe TypeTarget AnalytePrinciple of DetectionReference
Quinoline derivativeFe³⁺Fluorescence quenching upon complexation
Isoquinoline derivativeCu²⁺ and Fe³⁺Sequential fluorescence response
5-Hydroxyisoquinoline derivativeFe³⁺Aggregation-induced emission enhancement (AIEE) and intramolecular charge transfer (ICT)
8-Amidoquinoline derivativeZn²⁺Chelation-enhanced fluorescence (CHEF)

Role as Intermediates in Fine Chemical Synthesis

This compound is a versatile intermediate in organic synthesis, providing a foundational structure for the construction of more complex and often biologically active molecules. Its utility stems from the reactivity of the hydroxyl group and the possibility of further functionalization of the heterocyclic ring system.

A significant application of this compound as an intermediate is in the synthesis of pharmaceutical compounds. It serves as a scaffold for developing new drugs, including those with potential applications in treating neurological disorders. For instance, derivatives of this compound have been investigated as inhibitors of prolyl hydroxylase domain (PHD) enzymes, which are implicated in various diseases. The synthesis of these inhibitors often involves multi-step reaction sequences where the this compound core is strategically modified.

Furthermore, this compound and its derivatives are key precursors in the synthesis of various bioactive heterocycles. An efficient one-pot synthesis method has been developed for this compound-1,3(2H,4H)-diones, which are themselves important intermediates for further chemical transformations. These diones can be synthesized from readily available starting materials like N-alkylbenzamides and α-keto esters. The synthesis of complex alkaloids and other natural products can also utilize this compound as a starting point, demonstrating its importance in the total synthesis of natural products. For example, the core structure of the anticancer agent lamellarin, a marine alkaloid, contains a substituted isoquinoline moiety that can be constructed from precursors related to this compound.

Table 2: Selected Bioactive Molecules Synthesized from this compound Intermediates

Target Molecule ClassSynthetic ApproachPotential ApplicationReference
PHD InhibitorsMulti-step synthesis from this compound derivativesTreatment of anemia, ischemia
Kinase InhibitorsFunctionalization of the this compound-8-carboxylic acid scaffoldAnticancer agents
Antiviral AgentsSynthesis of 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivativesHIV-1 integrase and RNase H inhibitors
Antiepileptic DrugsCascade imino-annulation to form 8-hydroxyisoquinoline adductsNeurological disorders

Catalytic Systems and Reactions

The nitrogen atom in the isoquinoline ring and the oxygen atom of the hydroxyl group in this compound make it an excellent bidentate ligand for coordinating with metal ions. This property has been exploited in the development of catalytic systems for various organic transformations. Metal complexes of hydroxyquinoline derivatives have shown catalytic activity in oxidation reactions.

For example, oxovanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines have demonstrated high catalytic activity in the oxidation of hydrocarbons and alcohols in the presence of peroxides. These complexes can catalyze the oxidation of cyclohexane (B81311) to a mixture of cyclohexyl hydroperoxide, cyclohexanol, and cyclohexanone (B45756) with high yields. The catalytic cycle is believed to involve the formation of reactive oxygen species generated from the interaction of the metal complex with the peroxide.

In a different context, derivatives of this compound, specifically 2-hydroxyisoquinoline-1,3(2H,4H)-diones, have been studied as inhibitors of metalloenzymes. These compounds can chelate the metal ions, such as Mg²⁺ or Mn²⁺, present in the active site of enzymes like HIV-1 integrase and the ribonuclease H (RNase H) domain of reverse transcriptase. By binding to these essential metal ions, the inhibitors block the catalytic activity of the enzymes, which is a key strategy in the development of antiviral drugs. The study of these interactions provides valuable insights into enzyme mechanisms and aids in the design of more potent and selective inhibitors.

Utilization in the Production of Dyes and Agrochemicals

The chromophoric nature of the isoquinoline ring system makes this compound a useful precursor in the synthesis of dyes. Azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), are a major class of synthetic colorants. This compound can be used as a coupling component in the synthesis of azo dyes. The general procedure involves the diazotization of a primary aromatic amine to form a diazonium salt, which then reacts with this compound in a coupling reaction to produce the azo dye. The color of the resulting dye can be tuned by varying the aromatic amine used in the diazotization step.

In the field of agrochemicals, the this compound scaffold has been incorporated into molecules with potential pesticidal or herbicidal activity. The introduction of halogen atoms into the structure of bioactive molecules is a common strategy to enhance their efficacy and metabolic stability. Fungal halogenases have been shown to be capable of halogenating hydroxyisoquinoline derivatives, opening up possibilities for the enzymatic synthesis of novel halogenated agrochemicals. The development of new agrochemicals is crucial for crop protection, and the versatile chemical nature of this compound makes it an attractive starting point for the synthesis of new active ingredients.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The development of efficient and environmentally benign synthetic methods for 4-hydroxyisoquinoline and its analogs is a key area of ongoing research. Traditional syntheses can be harsh, but newer, greener methods are being explored. nih.gov For instance, one-pot syntheses of this compound-1,3(2H,4H)-diones from N-alkylbenzamides and α-keto esters have been developed, offering an efficient route to these compounds. researchgate.net Another approach involves the copper-catalyzed hydrolysis of bromo-isoquinolines, with subsequent workup using sodium sulfide (B99878) or carbon dioxide to neutralize the reaction and prevent the formation of copper complexes. connectjournals.com

Microwave-assisted synthesis, a green chemistry technique, has also been successfully used to create 4-hydroxy-2-quinolone analogues. nih.gov Researchers are also investigating novel ring contraction reactions of 3-hydroxy-2,4(1H,3H)-quinolinediones in aqueous alkali as a convenient route to 2-hydroxyindoxyls. acs.org The exploration of multi-enzyme catalyzed processes is another promising avenue for the synthesis of complex derivatives like 1,3,4-substituted tetrahydroisoquinolines (THIQs). researchgate.net These efforts are aimed at producing structurally diverse libraries of this compound derivatives for further study. nih.gov

Discovery of New Biological Targets and Therapeutic Modalities

The this compound scaffold is a cornerstone in the development of new therapeutic agents due to its broad range of biological activities. chemimpex.comontosight.ai A significant area of focus has been its application as an inhibitor of HIV-1 integrase and the ribonuclease H (RNase H) function of reverse transcriptase. nih.govbrieflands.comacs.org The 2-hydroxyisoquinoline-1,3(2H,4H)-dione core has been identified as a key pharmacophore for this dual inhibition. researchgate.netnih.gov

Derivatives of this compound have also shown potential as inhibitors of collagen prolyl 4-hydroxylase (CP4H), an enzyme implicated in fibrotic diseases and cancer metastasis. nih.gov Specifically, amides of this compound-3-carboxylic acid with glycine (B1666218) have demonstrated potent in vitro inhibition of this enzyme. nih.gov Furthermore, certain this compound compounds are being investigated as selective inhibitors of prolyl hydroxylase domain-containing protein 1 (PHD1), which could have therapeutic benefits in conditions like muscle degeneration and inflammatory bowel disease. google.com The versatility of this scaffold allows for the synthesis of diverse derivatives with the potential to interact with a wide array of biological targets, opening up new avenues for drug discovery. tandfonline.comresearchgate.net The flavin-dependent halogenase Rdc2 has been shown to halogenate this compound, a process that can be significant for creating derivatives with altered bioactivity. uniprot.org

Advanced Computational Modeling for Drug Discovery and Mechanism Elucidation

Computational modeling plays an increasingly vital role in the discovery and development of drugs based on the this compound scaffold. These in silico methods provide valuable insights into the physicochemical and pharmacokinetic properties of these compounds, helping to predict their potential as drug candidates. frontiersin.org

Molecular docking and other computational techniques are employed to understand the binding modes of this compound derivatives to their biological targets. For example, modeling studies have been used to elucidate how 2-hydroxyisoquinoline-1,3-dione analogues bind to the active site of HIV reverse transcriptase's RNase H domain. nih.govresearchgate.net These studies can explain the observed inhibitory activities and guide the design of more potent and selective inhibitors. nih.gov

Density Functional Theory (DFT) calculations are also utilized to investigate the structural and electronic properties of these molecules, further supporting the findings from drug-likeness predictions. frontiersin.orgnih.gov For instance, DFT can be used to predict the reactivity of different positions on the isoquinoline (B145761) ring, aiding in the design of synthetic strategies for creating novel derivatives. While computational models are powerful tools, challenges remain, such as predicting the conformational changes that can occur in a target protein upon inhibitor binding. nih.govresearchgate.net

Investigation of Natural Product Relevance and Biosynthetic Pathways

This compound and its derivatives are found in various natural sources, highlighting their biological significance. chemimpex.comresearchgate.net For instance, 1-[Hydroxy(4-hydroxyphenyl)methyl]-6-methoxyisoquinolin-7-ol, a this compound derivative, has been identified in the plant Annona cherimola. nih.gov The study of these natural products and their biosynthetic pathways can provide valuable insights for the development of new drugs. tandfonline.com

Understanding the enzymatic processes involved in the biosynthesis of isoquinoline alkaloids can inspire the development of novel synthetic strategies. researchgate.net For example, the flavin-dependent halogenase RadH has been shown to regioselectively halogenate a variety of aromatic scaffolds, including isoquinolines, a key step in the biosynthesis of some natural products. d-nb.info By combining biosynthetic genes from different organisms, it may be possible to create engineered pathways for the production of novel halogenated "non-natural" products. d-nb.info Investigating the natural occurrence of these compounds can lead to the discovery of new bioactive molecules and provide a basis for the synthesis of structurally diverse libraries for screening. nih.gov

Development of Structurally Diverse Libraries for Screening

The creation of structurally diverse libraries of this compound derivatives is crucial for identifying new lead compounds in drug discovery. nih.gov By systematically modifying the core scaffold, researchers can explore the structure-activity relationships (SAR) and optimize the biological activity of these compounds.

Various synthetic strategies are employed to generate these libraries. For example, different substituents can be introduced at various positions of the isoquinoline ring to modulate the compound's properties. tandfonline.comscholarsresearchlibrary.com The synthesis of 4-substituted 2-hydroxyisoquinoline-1,3(2H,4H)-diones has been a focus, with studies exploring the impact of different alkyl and carboxamido side chains at the 4-position on anti-HIV activity. nih.gov The development of efficient synthetic routes, including one-pot and microwave-assisted methods, facilitates the rapid generation of these compound libraries. nih.govresearchgate.net The resulting diverse set of molecules can then be screened against a wide range of biological targets to identify new therapeutic agents. nih.gov

Addressing Challenges in Selectivity and Toxicity in Drug Development

A critical aspect of developing this compound-based drugs is addressing the challenges of selectivity and toxicity. While these compounds show promise against various targets, ensuring they act specifically on the intended biological molecule with minimal off-target effects is paramount.

For instance, in the context of HIV inhibitors, research has focused on developing 2-hydroxyisoquinoline-1,3-dione derivatives that selectively inhibit the RNase H function of reverse transcriptase over the polymerase function. nih.gov Similarly, for prolyl hydroxylase inhibitors, achieving selectivity for PHD1 over other isoforms like PHD2 and PHD3 is a key objective to minimize potential side effects. google.com

Computational modeling can aid in predicting potential toxicity and guiding the design of safer compounds. frontiersin.org However, experimental evaluation remains essential. Studies have shown that while some tetrahydroquinoline derivatives have therapeutic potential, their toxicity can be a challenge for drug development. researchgate.net Therefore, careful structural modifications and thorough in vitro and in vivo testing are necessary to optimize the therapeutic index of this compound-based drug candidates.

Q & A

Basic: What synthetic methodologies are recommended for 4-Hydroxyisoquinoline, and how do reaction conditions affect yield?

This compound is commonly synthesized via hydroxylation of arylboronic acids. A robust method involves sodium ascorbate-mediated oxidation of 4-isoquinolineboronic acid, yielding 44% under optimized conditions. Key variables include catalyst concentration (e.g., sodium ascorbate stoichiometry), solvent choice (CD3OD for NMR characterization), and reaction time. Researchers should validate purity using <sup>1</sup>H- and <sup>13</sup>C-NMR, as exemplified by δ = 8.70 (s, 1H) and 151.3 ppm (C-OH), respectively .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm regioselectivity and hydroxyl group placement (e.g., δ = 8.20 ppm for aromatic protons adjacent to the hydroxyl group) .
  • Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., m/z 145.0525 for C9H7NO).
  • X-ray crystallography : For unambiguous structural confirmation when crystalline derivatives are obtainable.

Advanced: How can enzymatic halogenation strategies be applied to modify this compound?

The flavin-dependent halogenase Rdc2 catalyzes regioselective chlorination of this compound. To evaluate substrate specificity:

  • Enzyme assays : Monitor chloride release via ion-selective electrodes or colorimetric assays.
  • Docking studies : Use computational tools (e.g., AutoDock) to analyze substrate-enzyme interactions, focusing on active-site residues that stabilize the hydroxyl group .
  • Kinetic analysis : Determine kcat/KM values under varying pH and temperature conditions to optimize catalytic efficiency.

Advanced: How should researchers resolve contradictions in spectral data interpretation for derivatives?

Contradictions in NMR or MS data can arise from tautomerism or impurities. Strategies include:

  • Comparative analysis : Cross-reference with literature data for analogous compounds (e.g., 6-hydroxyisoquinoline δ values ).
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental results.
  • 2D NMR techniques : Employ COSY and HSQC to resolve overlapping signals .

Experimental Design: What variables must be controlled when optimizing halogenase-mediated reactions?

Critical variables include:

  • pH : Maintain optimal enzyme activity (e.g., pH 7.5 for Rdc2).
  • Cofactor supplementation : Ensure adequate FADH2 and chloride availability.
  • Substrate solubility : Use co-solvents (e.g., DMSO ≤5%) to enhance this compound solubility without denaturing the enzyme .

Data Analysis: What statistical methods are appropriate for analyzing reaction yields?

  • Standard deviation : Calculate for triplicate experiments to assess reproducibility.
  • t-tests : Compare yields under different conditions (e.g., with/without sodium ascorbate).
  • ANOVA : Evaluate the impact of multiple variables (e.g., temperature, catalyst loading) .

Mechanistic Studies: How can the hydroxylation mechanism of this compound be investigated?

  • Isotopic labeling : Use <sup>18</sup>O-labeled H2O to trace hydroxyl group origin.
  • Kinetic isotope effects (KIE) : Compare kH/kD in deuterated solvents to identify rate-limiting steps.
  • EPR spectroscopy : Detect radical intermediates during sodium ascorbate-mediated oxidation .

Biological Activity: What in vitro assays evaluate the anticancer potential of this compound derivatives?

  • Cytotoxicity assays : Measure IC50 values against cancer cell lines (e.g., MCF-7) using MTT or resazurin assays.
  • Apoptosis markers : Quantify caspase-3/7 activation via fluorogenic substrates.
  • DNA intercalation studies : Use ethidium bromide displacement assays to assess binding affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.